2,4-Bis(1-phenylethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(1-phenylethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O/c1-16(18-9-5-3-6-10-18)20-13-14-22(23)21(15-20)17(2)19-11-7-4-8-12-19/h3-17,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFAHSGZAAFQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863021 | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2769-94-0, 25640-70-4 | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1-phenylethyl)phenol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025640704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, bis(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-bis(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-BIS(1-PHENYLETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3R0CBD0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4-Bis(1-phenylethyl)phenol
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Bis(1-phenylethyl)phenol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
This compound is an organic compound with the molecular formula C22H22O.[1][2] It features a central phenol (B47542) ring substituted at the 2 and 4 positions with 1-phenylethyl groups.[2] This compound is also known by other names, including Phenol, 2,4-bis(α-methylbenzyl)- and 2,4-Di(1-phenylethyl)phenol.[1] It typically appears as a white to light yellow crystalline powder.[2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C22H22O | [1][2] |
| Molecular Weight | 302.4 g/mol , 302.4095 g/mol | [2][3][4] |
| Boiling Point | 186-210 °C @ 20-21 Torr; 429.4 °C @ 760 mmHg | [1][5][6] |
| Density | 1.075 - 1.083 g/cm³ | [1][5][6] |
| pKa (Predicted) | 10.42 ± 0.10 | [5][6] |
| Flash Point | 201.2 °C | [1][5] |
| Refractive Index | 1.599 | [1] |
| Solubility | Soluble in methanol (B129727) and ethanol | [2] |
| XLogP3 | 6.1 | [5] |
| LogP | 5.69580 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Exact Mass | 302.167065321 | [5][7] |
| Kovats Retention Index | 2426 (non-polar column) | [3][7] |
Experimental Protocols
Detailed experimental protocols for the determination of all physical properties are not publicly available. However, standard analytical techniques are employed to ascertain these values.
Boiling Point Determination: The boiling point is determined by distillation. The reported value of 186-210 °C at a reduced pressure of 20-21 Torr suggests that vacuum distillation is necessary to prevent decomposition at higher temperatures.[1][6]
Density Measurement: Density is typically measured using a pycnometer or a digital density meter. This involves accurately measuring the mass of a known volume of the substance.
Spectroscopic Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of a mixture. For this compound, GC-MS analysis helps to confirm its molecular weight and fragmentation pattern.[7][8] The NIST WebBook provides gas chromatography data, including a Kovats retention index of 2426 on a non-polar column.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data is available, which provides information about the carbon skeleton of the molecule.[7]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectral data is also available, which helps to identify the functional groups present in the molecule.[7]
Synthesis Workflow
The primary method for synthesizing this compound is through the alkylation of phenol.[2] This process involves reacting phenol with 1-phenylethyl halides in the presence of a base and often a Lewis acid catalyst.[2]
Caption: Synthesis of this compound.
Biological Activity and Potential Applications
Research indicates that this compound possesses several biological activities, including antioxidant and antihistaminic properties.[2] Some studies have also investigated its pro-apoptotic activity in cancer cells.[2] Due to its phenolic structure, it can act as an antioxidant by scavenging free radicals.[2]
Industrially, it is used as an intermediate in organic synthesis and as a UV light absorber and stabilizer in plastics and coatings.[2]
References
- 1. echemi.com [echemi.com]
- 2. Buy this compound | 2769-94-0 [smolecule.com]
- 3. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
- 4. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound CAS#: 2769-94-0 [m.chemicalbook.com]
- 7. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
2,4-Bis(1-phenylethyl)phenol CAS number and molecular weight
An In-depth Technical Guide on 2,4-Bis(1-phenylethyl)phenol
COMPOUND IDENTIFICATION
INTRODUCTION
This compound is a substituted phenolic compound characterized by the presence of two 1-phenylethyl groups attached to a phenol (B47542) backbone at the 2 and 4 positions. It belongs to the class of sterically hindered phenols, which are known for their antioxidant properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and the current state of research into its biological activities. While the compound has established industrial uses, in-depth biological research, including detailed experimental protocols and defined signaling pathways, is limited in publicly accessible literature.
Physicochemical and Safety Data
The known quantitative data for this compound are summarized below. This information is critical for handling, storage, and application development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow crystalline powder or oil | [1] |
| Boiling Point | 235-240 °C @ 6-7 Torr | [2] |
| Density | ~1.083 g/cm³ | [2] |
| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol | [1] |
| InChI Key | RCFAHSGZAAFQJH-UHFFFAOYSA-N | [1] |
Table 2: Hazard and Safety Information
| Hazard Statement | GHS Classification | Precautionary Statement | Reference |
| H315 | Skin Irritation (Category 2) | P280: Wear protective gloves. | |
| H319 | Eye Irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol with styrene (B11656).[3] This electrophilic aromatic substitution reaction uses an acid catalyst to promote the addition of the 1-phenylethyl group to the phenol ring, primarily at the ortho and para positions.
General Methodology: Friedel-Crafts Alkylation
-
Catalyst Preparation (if applicable): If using a catalyst like aluminum phenoxide, it can be prepared in situ.
-
Reaction Setup: A reaction vessel is charged with phenol and a suitable acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride.[1][4]
-
Reactant Addition: The mixture is heated to a temperature typically ranging from 120 to 200°C.[4] Styrene is then added slowly to the heated mixture over a period of 1 to 4 hours to control the exothermic reaction.[4]
-
Reaction Progression: After the addition of styrene is complete, the reaction mixture is held at the elevated temperature to ensure the reaction proceeds to completion and to establish an equilibrium between the ortho and para substituted products.[4]
-
Work-up and Purification: The reaction mass, containing a mixture of mono-, di- (2,4- and 2,6-isomers), and tri-substituted phenols, is then subjected to a purification process.[3][5] This typically involves neutralization of the catalyst, followed by distillation under reduced pressure to separate the desired this compound from other products and unreacted starting materials.[4]
Biological Activity and Signaling Pathways
Detailed studies on the biological activity and specific signaling pathways of this compound are not extensively documented in peer-reviewed literature. However, based on its chemical structure, potential activities can be inferred. Structurally related compounds, such as other sterically hindered phenols, have known biological effects.
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature that imparts antioxidant properties.[1] It can donate a hydrogen atom to neutralize free radicals, a mechanism common to phenolic antioxidants. The bulky 1-phenylethyl groups can enhance the stability of the resulting phenoxyl radical, which is a crucial factor for potent antioxidant action.[6]
-
Pro-apoptotic Activity: Some studies have investigated the pro-apoptotic effects of substituted phenols on cancer cell lines.[7][8] The general mechanism for many polyphenols involves the generation of reactive oxygen species (ROS) under certain conditions, which can trigger apoptotic pathways.[9][10] However, no specific studies have confirmed this mechanism for this compound itself.
-
Other Potential Activities: Derivatives of this compound have been explored for antihistaminic activity.[1] Furthermore, its structural similarity to molecules that can interact with estrogen receptors suggests a potential for endocrine-disrupting effects, though this has not been experimentally verified.[1]
Due to the lack of specific data on signaling pathways, the following diagram illustrates the logical relationship between the compound's structural features and its potential, inferred biological activities.
Conclusion
This compound is a well-defined chemical compound with the CAS number 2769-94-0 and a molecular weight of 302.41 g/mol . Its synthesis via Friedel-Crafts alkylation is a standard industrial process. While it serves as an effective antioxidant and UV stabilizer in materials science, its biological profile is not well-characterized. The scientific literature suggests potential for antioxidant and pro-apoptotic activities based on its structural class, but specific experimental data, detailed protocols, and elucidated signaling pathways for this particular molecule are currently lacking. This represents a significant knowledge gap and an opportunity for future research in pharmacology and toxicology. Researchers are advised to handle this compound with appropriate safety precautions due to its classification as a skin and eye irritant.
References
- 1. Buy this compound | 2769-94-0 [smolecule.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. benchchem.com [benchchem.com]
- 4. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. 2,4-bis(2-phenylpropan-2-yl)phenol|CAS 2772-45-4 [benchchem.com]
- 7. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2,4-Bis(1-phenylethyl)phenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4-Bis(1-phenylethyl)phenol
This compound is an organic compound with the molecular formula C₂₂H₂₂O.[1] It is characterized by a phenol (B47542) core substituted with two 1-phenylethyl groups at the 2 and 4 positions. This structure, featuring bulky, nonpolar side chains, significantly influences its physical and chemical properties, including its solubility. The compound is typically a white to light yellow crystalline powder.[1] Due to its phenolic nature and sterically hindered structure, it has potential applications as an antioxidant and in various industrial and pharmaceutical contexts.
General Solubility Profile
General chemical principles suggest that the large, nonpolar phenylethyl groups of this compound make it lipophilic, favoring solubility in organic solvents over aqueous solutions.[2] Sources indicate that this compound is soluble in organic solvents such as methanol (B129727) and ethanol.[1] However, for precise quantitative measurements, experimental determination is necessary.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a variety of common organic solvents has not been reported in publicly accessible scientific literature. To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility values.
Table 1: Experimental Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| Hexane |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3][4] This protocol is based on the principles of this widely accepted technique.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Vials or flasks with airtight seals
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Appropriate analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been reached.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4][5]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure accurate results, it is critical to separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration of the supernatant using a syringe filter.
-
Quantification: Accurately dilute the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to the Structural Isomers of 2,4-Bis(1-phenylethyl)phenol and Their Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-bis(1-phenylethyl)phenol and its structural isomers. It delves into their synthesis, physicochemical properties, and diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Detailed experimental protocols and mechanistic insights into their modes of action are presented to support further research and development in the fields of medicinal chemistry and pharmacology.
Introduction to Bis(1-phenylethyl)phenols
Bis(1-phenylethyl)phenols are a class of substituted phenolic compounds characterized by a phenol (B47542) ring disubstituted with two 1-phenylethyl groups. The parent compound, this compound, has the chemical formula C₂₂H₂₂O and a molecular weight of approximately 302.41 g/mol .[1][2][3] The positions of the two 1-phenylethyl groups on the phenol ring give rise to several structural isomers, each with potentially unique physicochemical and biological properties. These compounds and their derivatives have garnered interest for their applications as antioxidants, UV stabilizers, and as potential therapeutic agents.[4] The bulky phenylethyl substituents significantly influence the steric and electronic environment of the phenolic hydroxyl group, thereby modulating its reactivity and interaction with biological targets.
Structural Isomers of Bis(1-phenylethyl)phenol
The substitution pattern of the two 1-phenylethyl groups on the phenol ring can result in six primary structural isomers. The IUPAC names and structures of these isomers are outlined below.
-
2,3-Bis(1-phenylethyl)phenol
-
This compound
-
2,5-Bis(1-phenylethyl)phenol
-
2,6-Bis(1-phenylethyl)phenol
-
3,4-Bis(1-phenylethyl)phenol
-
3,5-Bis(1-phenylethyl)phenol
The varied placement of the bulky 1-phenylethyl groups leads to differences in molecular symmetry, polarity, and steric hindrance around the phenolic hydroxyl group, which in turn dictates their physical and biological characteristics.
Synthesis and Separation of Isomers
The primary method for synthesizing bis(1-phenylethyl)phenols is the Friedel-Crafts alkylation of phenol with styrene (B11656).[5] This electrophilic aromatic substitution reaction is typically catalyzed by an acid. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction and the resulting distribution of mono-, di-, and tri-substituted products.[5]
General Experimental Protocol for Friedel-Crafts Alkylation of Phenol with Styrene
This protocol is a generalized procedure for the synthesis of styrenated phenols.
Materials:
-
Phenol
-
Styrene
-
Acid catalyst (e.g., phosphoric acid, sulfuric acid, or a solid acid catalyst like SO₄²⁻/ZrO₂)[5]
-
Solvent (optional, e.g., toluene)
-
Neutralizing agent (e.g., sodium carbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, charge the phenol and the acid catalyst.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 100-140°C) with stirring.[5][6]
-
Styrene Addition: Slowly add styrene dropwise from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain the reaction temperature.[5][6]
-
Reaction: After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period (e.g., 1-6 hours) to ensure completion.[5][6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, it can be removed by filtration.[5]
-
Neutralize the remaining acid catalyst by slowly adding a sodium carbonate solution.
-
Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
-
Purification: The mixture of isomers can be separated using column chromatography or fractional distillation under vacuum.[5]
dot
Separation of Isomers
The separation of the resulting mixture of bis(1-phenylethyl)phenol isomers can be challenging due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water.[7] Phenyl-based columns can offer alternative selectivity due to π-π interactions with the aromatic rings of the isomers.[7]
Physicochemical Characteristics
| Property | This compound | 2,6-Bis(1-phenylethyl)phenol |
| Molecular Formula | C₂₂H₂₂O | C₂₂H₂₂O |
| Molecular Weight ( g/mol ) | 302.41 | 302.41 |
| Appearance | White to light yellow crystalline powder | - |
| Boiling Point (°C) | 429.4 (Predicted) | - |
| pKa | 10.42 ± 0.10 (Predicted) | - |
| LogP | 6.1 (XLogP3) | 6.1 (XLogP3) |
| Topological Polar Surface Area (Ų) | 20.2 | 20.2 |
Data sourced from PubChem and other chemical databases.[8][9]
Biological Activities and Mechanisms of Action
Bis(1-phenylethyl)phenol isomers exhibit a range of biological activities, primarily attributed to the presence of the phenolic hydroxyl group and the bulky lipophilic substituents.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.
Experimental Protocol for DPPH Radical Scavenging Assay:
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compounds (bis(1-phenylethyl)phenol isomers) at various concentrations
-
Standard antioxidant (e.g., Gallic Acid, Trolox)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity
Some substituted phenolic compounds have demonstrated anti-inflammatory properties.[2] The proposed mechanisms include the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and the modulation of pro-inflammatory signaling pathways like NF-κB.[10][11]
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of COX-2, the inducible isoform, is a major target for anti-inflammatory drugs.
dot
Cytotoxic and Pro-apoptotic Activity
Certain derivatives of bis(1-phenylethyl)phenol have shown cytotoxic effects against cancer cell lines.[4] For instance, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol has been reported to induce apoptosis in C6 glioma cells.[12] The mechanism involves the activation of caspases, key executioners of apoptosis, and the modulation of upstream signaling pathways such as STAT3.[12]
Mechanism of Action: Induction of Apoptosis via STAT3 and Caspase Modulation
STAT3 is a transcription factor that is often constitutively activated in cancer cells and promotes cell survival and proliferation. Inhibition of STAT3 signaling can lead to the upregulation of pro-apoptotic proteins and the activation of the caspase cascade.
dot
Endocrine Disrupting Potential
Due to their phenolic structure, bis(1-phenylethyl)phenols have the potential to interact with nuclear receptors, such as the estrogen and androgen receptors. Some phenolic compounds have been shown to exhibit estrogenic and anti-androgenic activities.[13][14] This potential for endocrine disruption warrants further investigation, especially for isomers that may be used in consumer products.
Conclusion
The structural isomers of bis(1-phenylethyl)phenol represent a versatile class of compounds with a range of interesting biological activities. Their synthesis via Friedel-Crafts alkylation allows for the generation of a library of isomers, whose distinct properties can be explored for various applications. The antioxidant, anti-inflammatory, and cytotoxic activities of these compounds make them promising candidates for further investigation in drug discovery and development. This guide provides a foundational understanding of these compounds, offering detailed protocols and mechanistic insights to facilitate future research in this area. Further studies are needed to fully elucidate the structure-activity relationships among the different isomers and to comprehensively evaluate their therapeutic potential and safety profiles.
References
- 1. dovepress.com [dovepress.com]
- 2. On the anti-inflammatory activity of some substituted phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 2769-94-0 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Bis(1-phenylethyl)phenol | C22H22O | CID 12236115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. um.edu.mt [um.edu.mt]
- 11. researchgate.net [researchgate.net]
- 12. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogenic and anti-androgenic activity of nitrophenols in diesel exhaust particles (DEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2,4-Bis(1-phenylethyl)phenol: A Synthetic Phenolic Compound and its Natural Analogue
A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthetic origins of 2,4-Bis(1-phenylethyl)phenol and a detailed examination of its naturally occurring structural analogue, 2,4-Di-tert-butylphenol, including its sources, isolation, and biological significance.
While scientific inquiry often delves into the natural world for novel compounds, current literature indicates that this compound is primarily a product of synthetic chemistry rather than a naturally occurring molecule. This technical guide will first elucidate the common synthetic pathway to this compound. Subsequently, it will provide a comprehensive overview of a closely related and widely distributed natural analogue, 2,4-Di-tert-butylphenol (2,4-DTBP), covering its natural sources, detailed isolation protocols, and known biological activities.
Part 1: this compound - A Synthetic Compound
Extensive searches of scientific databases and literature do not provide evidence for the isolation of this compound from natural sources. Instead, it is recognized as a synthetic compound with applications as an intermediate in organic synthesis, in polymerization reactions, and as a UV stabilizer.
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol (B47542) with styrene (B11656).[1] This electrophilic aromatic substitution reaction involves the attack of the electron-rich phenol ring by a carbocation generated from styrene in the presence of an acid catalyst.[1]
Reaction Scheme:
Phenol + 2 Styrene --(Acid Catalyst)--> this compound
The hydroxyl group of phenol is a strong activating group, directing the incoming phenylethyl groups to the ortho and para positions.[1] Controlling the reaction conditions, such as the catalyst, temperature, and reactant molar ratios, is crucial to achieve the desired disubstituted product and minimize the formation of mono- and tri-substituted phenols.[1]
Part 2: 2,4-Di-tert-butylphenol (2,4-DTBP) - A Widespread Natural Analogue
In contrast to its synthetic counterpart, 2,4-Di-tert-butylphenol is a well-documented secondary metabolite found across a diverse range of organisms.[2] It is a lipophilic phenol that exhibits a broad spectrum of biological activities.[2]
Natural Sources of 2,4-Di-tert-butylphenol
2,4-DTBP has been identified in a vast array of species, highlighting its ubiquitous presence in the natural world.[2]
| Kingdom/Domain | Family/Group | Species Example |
| Bacteria | Cyanobacteria | Nostoc sp. |
| Bacillaceae | Bacillus sp. | |
| Pseudomonadaceae | Pseudomonas fluorescens[3] | |
| Fungi | Agaricaceae | Agaricus bisporus (Edible Mushroom)[2] |
| Polyporaceae | Lentinus edodes (Shiitake Mushroom)[2] | |
| Aspergillaceae | Aspergillus terreus[2] | |
| Plants | Asteraceae | Eupatorium cannabinum |
| Lamiaceae | Salvia officinalis (Sage) | |
| Poaceae | Oryza sativa (Rice) | |
| Animals | Formicidae | Solenopsis invicta (Fire Ant) |
| Muridae | Rattus norvegicus (Brown Rat) |
Isolation and Purification of 2,4-Di-tert-butylphenol from a Natural Source (e.g., Pseudomonas fluorescens)
The following protocol outlines a general procedure for the isolation and identification of 2,4-DTBP from a bacterial culture, based on methodologies described in the literature.[3]
Experimental Protocol: Isolation of 2,4-DTBP from Pseudomonas fluorescens
-
Cultivation: Inoculate Pseudomonas fluorescens TL-1 in a suitable nutrient broth and incubate under optimal growth conditions.[3]
-
Extraction:
-
After incubation, centrifuge the culture to separate the bacterial cells from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic layer and concentrate it under reduced pressure to obtain a crude extract.[3]
-
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography using a Sephadex LH-20 column.[3]
-
Elute the column with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to separate the components into different fractions.
-
-
Activity-Guided Fractionation (Optional):
-
Test the antifungal activity of each fraction using a paper disc diffusion method against a test organism like Curvularia lunata.[3] This helps in identifying the fractions containing the bioactive compound.
-
-
Identification and Characterization:
-
Analyze the active fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of 2,4-Di-tert-butylphenol by comparing the mass spectrum with known standards.[3]
-
Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Caption: Experimental workflow for the isolation of 2,4-DTBP.
Biological Activities and Signaling Pathways of Phenolic Analogues
While specific signaling pathways for this compound are not extensively detailed, its structural similarity to other phenolic compounds suggests potential biological activities. Research on 2,4-DTBP provides a clearer picture of its biological roles.
Known Biological Activities of 2,4-Di-tert-butylphenol:
-
Antimicrobial Activity: 2,4-DTBP exhibits potent toxicity against a wide range of microorganisms, including bacteria and fungi.[2][3]
-
Antioxidant Activity: The phenolic hydroxyl group allows 2,4-DTBP to act as a free radical scavenger, mitigating oxidative stress.[2]
-
Anti-inflammatory Activity: Studies have reported the anti-inflammatory properties of 2,4-DTBP.[4]
-
Anticancer Activity: Some research suggests that 2,4-DTBP may possess anticancer properties.[4]
The antimicrobial activity of 2,4-DTBP is thought to be correlated with its antioxidative capacity, as it can inhibit the production of reactive oxygen species (ROS) in some fungi.[2]
Caption: Biological activities of 2,4-Di-tert-butylphenol.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | MDPI [mdpi.com]
- 3. Natural anti-phytopathogenic fungi compound phenol, 2, 4-bis (1, 1-dimethylethyl) from <em>Pseudomonas fluorescens</em> TL-1 | Ren | Indian Journal of Biochemistry and Biophysics (IJBB) [op.niscair.res.in]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Bis(1-phenylethyl)phenol, a substituted phenolic compound with significant industrial and potential therapeutic applications. The document details its history, synthesis, and physicochemical properties. It further explores its known and putative biological activities, including its roles as an antioxidant, a potential pro-apoptotic agent, and an antihistamine, alongside its application as a UV stabilizer. This guide consolidates quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to serve as a valuable resource for the scientific community.
Introduction and History
This compound, a member of the styrenated phenol (B47542) family, has a history rooted in the development of industrial polymer chemistry. While the precise date of its first synthesis is not well-documented, its emergence is intrinsically linked to the advancement of the Friedel-Crafts alkylation reaction, discovered by Charles Friedel and James Crafts in 1877.[1][2] The industrial-scale production of styrenated phenols gained momentum in the mid-20th century, driven by the need for effective antioxidants and stabilizers in the burgeoning plastics and rubber industries.[3][4] Early patents from this era describe the synthesis of various substituted phenols through the reaction of phenol with styrene (B11656), highlighting the utility of these compounds.[5] Initially valued for its ability to prevent oxidative degradation in polymers, research has since expanded to investigate its potential biological activities.[6]
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[6] It is soluble in organic solvents such as methanol (B129727) and ethanol.[6] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C22H22O | [7][8][9] |
| Molecular Weight | 302.41 g/mol | [7][10] |
| CAS Number | 2769-94-0 | [7][8][9] |
| Appearance | White to light yellow crystalline powder | [6] |
| Boiling Point | 429.4 °C at 760 mmHg | [7] |
| Flash Point | 201.2 °C | [7] |
| Density | 1.075 g/cm³ | [7] |
| pKa (Predicted) | 10.42 ± 0.10 | [7] |
| LogP (Predicted) | 6.1 | [11] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 4 | [7] |
Synthesis and Purification
The primary method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with styrene.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[4]
Synthesis Workflow
Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
Phenol
-
Styrene
-
Lewis Acid Catalyst (e.g., Aluminum Chloride) or Brønsted Acid (e.g., Sulfuric Acid)
-
Solvent (e.g., Toluene or excess phenol)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve phenol in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Carefully add the acid catalyst to the phenol solution while stirring.
-
Heat the reaction mixture to the desired temperature (typically between 120-180°C).
-
Slowly add styrene dropwise to the reaction mixture over a period of 1-2 hours to control the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench the reaction by slowly adding it to a cold sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the organic layer with an appropriate solvent like ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is typically a mixture of mono-, di-, and tri-styrenated phenols. Purification of this compound can be achieved through the following methods:
-
Column Chromatography: The crude mixture can be purified using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the different isomers and degrees of substitution.
-
Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexane) to obtain a crystalline solid.[12]
Biological Activities and Mechanisms of Action
While research on the specific biological activities of this compound is ongoing, its structural features suggest several potential therapeutic applications.
Antioxidant Activity
The phenolic hydroxyl group in this compound allows it to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions.[3] This property is the basis for its use as a stabilizer in polymers and suggests its potential in mitigating oxidative stress-related conditions.[6]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
This compound stock solution in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the positive control in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the sample dilutions, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Pro-apoptotic Activity
While direct studies on the pro-apoptotic activity of this compound are limited, research on the structurally similar compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has demonstrated its ability to induce apoptosis in cancer cells through the suppression of the Src/AKT-STAT3 signaling pathway. This suggests a potential mechanism for the anticancer effects of related styrenated phenols.
Antihistaminic Activity
Some derivatives of this compound have been reported to exhibit antihistaminic activity.[6] Antihistamines typically function as H1 receptor antagonists, competitively binding to the receptor and preventing its activation by histamine.[13][14] This action alleviates allergic symptoms such as itching, sneezing, and inflammation.[15][16]
Industrial Applications
This compound is utilized in various industrial applications, primarily due to its antioxidant and UV-absorbing properties.
Polymer Stabilizer and Antioxidant
In the polymer industry, this compound serves as an effective antioxidant and stabilizer for a range of plastics and synthetic rubbers.[3] It protects these materials from degradation caused by heat, oxygen, and mechanical stress during processing and end-use, thereby extending their lifespan and maintaining their physical properties.[17]
UV Stabilizer
The phenolic structure of this compound enables it to function as a UV absorber.[6] When incorporated into polymers, it absorbs harmful UV radiation and dissipates it as heat, preventing the photo-oxidation that leads to discoloration, embrittlement, and loss of mechanical strength in materials exposed to sunlight.[18][19][20]
Characterization Data
The structural elucidation of this compound is typically performed using spectroscopic methods. Below is a summary of expected and reported data.
| Technique | Expected/Reported Data | Source(s) |
| ¹H NMR | Aromatic protons, methine protons (CH), methyl protons (CH₃), and a phenolic hydroxyl proton (OH). | General chemical principles |
| ¹³C NMR | Aromatic carbons, methine carbons, and methyl carbons. A spectrum is available in public databases. | [11] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z) around 302, with characteristic fragmentation patterns. | [8][11] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic rings). | [11] |
Conclusion
This compound is a versatile compound with established industrial importance and promising potential in the pharmaceutical and life sciences sectors. Its synthesis via Friedel-Crafts alkylation is a well-understood process, and its antioxidant and UV-stabilizing properties are well-utilized. While its biological activities are still under active investigation, preliminary evidence and the activities of structurally related compounds suggest that it may possess valuable pro-apoptotic and antihistaminic properties. This technical guide provides a foundational resource for researchers and professionals, consolidating current knowledge and offering detailed protocols to facilitate further exploration and application of this multifaceted molecule. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. mt.com [mt.com]
- 5. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 6. Buy this compound | 2769-94-0 [smolecule.com]
- 7. lookchem.com [lookchem.com]
- 8. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. GSRS [precision.fda.gov]
- 11. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. droracle.ai [droracle.ai]
- 14. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 18. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 19. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 20. schem.net [schem.net]
An In-depth Technical Guide on the Antioxidant Mechanism of 2,4-Bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Bis(1-phenylethyl)phenol, a sterically hindered phenolic compound, is recognized for its antioxidant properties, which are primarily attributed to its ability to act as a radical scavenger. This technical guide delineates the core antioxidant mechanism of this compound, provides a comparative context with other known antioxidants, and offers detailed experimental protocols for its evaluation. While specific quantitative antioxidant capacity data for this compound is not extensively available in public literature, this guide leverages the established mechanisms of structurally related hindered and styrenated phenols to provide a comprehensive overview. Furthermore, we explore its potential interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Introduction
This compound, also known as 2,4-bis(α-methylbenzyl)phenol, belongs to the class of styrenated phenols. These compounds are characterized by the presence of bulky substituent groups ortho and para to the hydroxyl group on the phenol (B47542) ring. This structural arrangement confers significant steric hindrance, which enhances the stability of the resulting phenoxyl radical upon donation of a hydrogen atom, a key step in its antioxidant action. Its applications are found in industrial settings as a stabilizer for polymers and in the pharmaceutical field for conditions related to oxidative stress.
Core Antioxidant Mechanism: Radical Scavenging
The principal antioxidant mechanism of this compound is its function as a free radical scavenger through hydrogen atom transfer (HAT).
-
Hydrogen Atom Donation: The phenolic hydroxyl (-OH) group donates its hydrogen atom to a reactive free radical (R•), effectively neutralizing it.
-
Formation of a Stable Phenoxyl Radical: Upon donating the hydrogen atom, this compound is converted into a phenoxyl radical. The steric hindrance provided by the two 1-phenylethyl groups at the ortho and para positions delocalizes the unpaired electron across the aromatic ring, creating a stable, less reactive radical. This stability prevents the initiation of new oxidation chains.
Caption: Hydrogen atom transfer from this compound to a free radical.
Potential Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway
While direct evidence for this compound is pending, many phenolic antioxidants are known to exert their effects by modulating cellular signaling pathways, most notably the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response.
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS). It is plausible that this compound or its metabolites could act as activators of this protective pathway.
Caption: Potential activation of the Nrf2-ARE pathway by this compound.
Quantitative Data on Antioxidant Activity
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | Reference Compound |
| Butylated Hydroxytoluene (BHT) | ~200 µg/mL | ~13 µg/mL | Synthetic Phenolic |
| Trolox | ~4 µg/mL | ~3 µg/mL | Vitamin E analog |
| Ascorbic Acid (Vitamin C) | ~5-8 µg/mL | ~128 µg/mL | Natural Antioxidant |
| 2,4-Di-tert-butylphenol | IC50 = 2.98 mg/mL | Not widely reported | Structurally related |
Note: IC50 values can vary significantly based on experimental conditions.
Detailed Experimental Protocols
To facilitate further research, detailed protocols for key in vitro antioxidant assays and the investigation of the Nrf2 pathway are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (B145695)
-
This compound
-
Reference antioxidants (e.g., Trolox, BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound and reference antioxidants in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
This compound
-
Reference antioxidants
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and reference antioxidants.
-
Assay: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Caption: Workflow for the ABTS radical scavenging assay.
Western Blot Analysis for Nrf2 Activation
This protocol outlines the steps to investigate the effect of this compound on the nuclear translocation of Nrf2.
Materials:
-
Cell line of interest (e.g., HepG2, HaCaT)
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., sulforaphane)
-
PBS, RIPA buffer, protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1/Histone H3 for nuclear fraction, anti-GAPDH/β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound and a positive control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis and Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1 or Histone H3).
In-Depth Technical Guide to the Biological Activities of 2,4-Bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(1-phenylethyl)phenol is a phenolic compound characterized by the presence of two phenylethyl groups attached to a phenol (B47542) backbone. Its chemical structure has prompted investigations into its potential biological activities, drawing interest from the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, with a focus on its cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound.
Cytotoxic and Pro-Apoptotic Activities
The most significant, quantitatively described biological activity of this compound is its cytotoxicity against cancer cells, particularly the MCF-7 human breast cancer cell line.
Quantitative Cytotoxicity Data
A key study has determined the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its potency in inhibiting cancer cell viability.
| Cell Line | Biological Activity | IC50 Value | Reference |
| MCF-7 (Human Breast Cancer) | Cytotoxicity | 12.58 µg/mL | [1] |
Mechanism of Action: Induction of Apoptosis
Research indicates that the cytotoxic effect of this compound on MCF-7 cells is mediated through the induction of apoptosis, or programmed cell death.[1] This is a critical mechanism for potential anticancer agents, as it involves the controlled elimination of cancer cells. The apoptotic process initiated by this compound is characterized by several key cellular events:
-
Annexin V/PI Staining: This assay confirms the occurrence of apoptosis, with treated cells showing positive staining that indicates the externalization of phosphatidylserine, an early apoptotic marker.[1]
-
Mitochondrial Membrane Potential (MMP) Assay: A reduction in mitochondrial membrane potential was observed, which is a hallmark of the intrinsic pathway of apoptosis.[1]
-
Ethidium Bromide (EtBr) Staining: This staining method reveals characteristic morphological changes of apoptosis, including early and late apoptotic cells, as well as necrotic and dead cells, distinguished by their fluorescence.[1]
-
Cell Cycle Analysis: Flow cytometry analysis has shown that this compound induces changes in the cell cycle distribution, which is consistent with the induction of apoptosis.[1]
The following diagram illustrates the experimental workflow for assessing the pro-apoptotic activity of this compound.
Caption: Workflow for evaluating the pro-apoptotic effects of this compound.
This induction of apoptosis suggests a potential signaling pathway that could be targeted in cancer therapy. The diagram below conceptualizes a possible apoptotic signaling pathway initiated by the compound.
Caption: A conceptual model of the apoptotic signaling pathway induced by this compound.
Other Potential Biological Activities
While quantitative data is currently limited, preliminary research and structural similarities to other known bioactive molecules suggest that this compound may possess other biological activities.
Antioxidant Properties
The phenolic structure of this compound suggests its potential to act as an antioxidant by scavenging free radicals.[2] This activity is attributed to the ability of the hydroxyl group on the phenol ring to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.[2] However, specific quantitative data, such as IC50 values from standard antioxidant assays like DPPH or ABTS for the pure compound, are not yet available in the published literature.
Potential Endocrine Disrupting Effects
This compound shares structural similarities with known estrogen receptor modulators.[2] This structural resemblance raises the possibility of its interaction with estrogen receptors, which could lead to endocrine-disrupting effects. Further investigation is required to determine if this compound binds to estrogen receptors and whether it acts as an agonist or antagonist.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to determine the cytotoxic effects of this compound on MCF-7 cells.
1. Cell Culture and Seeding:
-
MCF-7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the cell culture medium to achieve the desired final concentrations.
-
The old medium is removed from the cells, and the medium containing different concentrations of the compound is added.
-
Control wells receive medium with the solvent at the same concentration as the treated wells.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Assay:
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for the MTT assay.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available scientific evidence strongly indicates that this compound possesses significant cytotoxic and pro-apoptotic activity against human breast cancer cells in vitro. This makes it a compound of interest for further investigation in the context of anticancer drug discovery. However, the current body of research on this specific molecule is still in its early stages.
Future research should focus on:
-
Quantitative analysis of antioxidant and anti-inflammatory activities: Determining the IC50 values of the pure compound in standard assays (e.g., DPPH, ABTS, nitric oxide inhibition) is crucial to confirm and quantify these potential activities.
-
Elucidation of the precise molecular mechanisms of apoptosis: Identifying the specific proteins and signaling pathways involved in the apoptotic process induced by this compound will provide a deeper understanding of its mode of action.
-
In vivo efficacy and safety studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and toxicological profile of this compound.
-
Investigation of potential endocrine-disrupting properties: Given its structural similarity to estrogen receptor modulators, a thorough evaluation of its interaction with estrogen receptors is warranted to assess any potential endocrine effects.
By addressing these research gaps, the scientific community can build a more complete and actionable understanding of the biological activities of this compound and its potential applications in medicine.
References
understanding the spectral data of 2,4-Bis(1-phenylethyl)phenol (NMR, IR, Mass Spec)
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-Bis(1-phenylethyl)phenol. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.
Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18-7.29 | m | 10H | Aromatic protons (phenylethyl groups) |
| 7.04 | d, J=2.2 Hz | 1H | Aromatic H-3 |
| 6.83 | dd, J=8.2, 2.2 Hz | 1H | Aromatic H-5 |
| 6.70 | d, J=8.2 Hz | 1H | Aromatic H-6 |
| 4.88 | s | 1H | OH |
| 4.45 | q, J=7.2 Hz | 1H | Methine H-7' |
| 4.10 | q, J=7.2 Hz | 1H | Methine H-7" |
| 1.66 | d, J=7.2 Hz | 3H | Methyl H-8' |
| 1.62 | d, J=7.2 Hz | 3H | Methyl H-8" |
Table 2: ¹³C NMR Spectral Data of this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 151.8 | C-1 |
| 131.7 | C-2 |
| 127.6 | C-3 |
| 138.9 | C-4 |
| 126.7 | C-5 |
| 116.2 | C-6 |
| 147.1 | C-1" |
| 127.7 | C-2', C-6', C-2", and C-6" |
| 128.9 | C-3' and C-5' |
| 128.5 | C-3" and C-5" |
| 126.1 | C-4' |
| 126.7 | C-4" |
| 39.3 | C-7' |
| 44.4 | C-7" |
| 22.5 | Me-7" |
| 21.3 | Me-7' |
Table 3: IR Spectral Data of this compound [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3395 | O-H stretch |
| 1598 | Aromatic ring C=C stretch |
| 1491 | Aromatic ring C=C stretch |
| 1450 | Aromatic ring C=C stretch |
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion | Notes |
| 302 | [M]⁺ | Molecular Ion |
| 287 | [M-CH₃]⁺ | Loss of a methyl group |
| 197 | [M-C₈H₉]⁺ | Loss of a phenylethyl group |
| 105 | [C₈H₉]⁺ | Phenylethyl cation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation : A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy : The ¹H NMR spectrum was recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum was recorded at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the central peak of the CDCl₃ solvent at δ 77.0.
2.2. Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum One FT-IR spectrometer was used for the analysis.
-
Sample Preparation : The spectrum was obtained from a KBr pellet containing a small amount of the solid this compound.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. The data is presented in wavenumbers (cm⁻¹).
2.3. Mass Spectrometry (MS)
-
Instrumentation : A high-resolution electrospray ionization mass spectrometer (HRESIMS) was utilized.[1]
-
Sample Introduction : The sample was introduced via direct infusion.
-
Ionization : Electrospray ionization (ESI) was used in positive ion mode.
-
Data Acquisition : The mass-to-charge ratio (m/z) of the ions was measured. The data presented includes the sodium adduct [M+Na]⁺.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.
Caption: Workflow for Spectral Analysis.
References
Navigating the Safety Landscape of 2,4-Bis(1-phenylethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety, toxicity, and handling information for 2,4-Bis(1-phenylethyl)phenol (CAS No. 2769-94-0). It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. All laboratory and handling procedures should be conducted in accordance with institutional and regulatory guidelines.
Executive Summary
This compound is a substituted phenolic compound with applications in various industrial processes. While specific toxicological data for this compound is limited, information from safety data sheets (SDS) and databases indicates that it is a skin and eye irritant, with the potential for respiratory irritation.[1][2] This guide synthesizes the available hazard information, provides handling precautions, and presents toxicological data for structurally similar alkylated phenols to offer a comparative safety profile. The provided experimental protocols are based on standardized OECD guidelines for chemical safety testing.
GHS Hazard Identification and Classification
According to aggregated data from multiple sources, this compound is classified under the Globally Harmonized System (GHS) as follows:
-
Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]
It is important to note that some suppliers do not classify this chemical as hazardous, indicating potential variability in product purity or interpretation of the available data.[2]
Toxicological Data Summary
Table 1: Acute Toxicity Data for Structurally Similar Alkylated Phenols
| Compound | CAS No. | Test Species | Route | LD50/LC50 | Reference |
| Styrenated Phenol | 61788-44-1 | Rat | Oral | > 2,500 - 4,000 mg/kg bw | [3] |
| Styrenated Phenol | 61788-44-1 | Rat | Dermal | > 7,040 mg/kg bw | [3] |
| Styrenated Phenol | 61788-44-1 | Rat | Inhalation | > 0.2 mg/L | [3] |
| p-tert-butylphenol | 98-54-4 | Rat | Oral | > 2,000 mg/kg bw | [4] |
| p-tert-butylphenol | 98-54-4 | Rabbit | Dermal | > 2,000 mg/kg bw | [4] |
Table 2: Ecotoxicity Data for Structurally Similar Alkylated Phenols
| Compound | CAS No. | Test Species | Endpoint | Value | Reference |
| Styrenated Phenol | 61788-44-1 | Fish | 96h LC50 | > solubility | [3] |
| Styrenated Phenol | 61788-44-1 | Daphnia magna | 48h EC50 | > solubility | [3] |
| Styrenated Phenol (distyrenated) | N/A | Daphnia magna | 21d NOEC | 0.005 mg/L | [3] |
| Styrenated Phenol (tristyrenated) | N/A | Daphnia magna | 21d NOEC | 0.0035 mg/L | [3] |
Experimental Protocols
Detailed experimental records for this compound are not publicly available. The following are generalized protocols based on OECD guidelines for assessing the types of hazards identified for this compound and its analogs.
Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)
Objective: To determine the potential of a substance to cause reversible skin damage.
Methodology:
-
Test System: Reconstituted human epidermis (RhE) tissue model.
-
Procedure:
-
A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
The test substance is removed by washing.
-
The tissue is incubated for a post-exposure period (e.g., 42 hours).
-
-
Endpoint: Cell viability is assessed using a cell viability assay (e.g., MTT assay).
-
Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).
Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause reversible or irreversible eye damage.
Methodology:
-
Test System: In vivo (albino rabbit) or validated in vitro/ex vivo alternatives. A weight-of-the-evidence approach is used to minimize animal testing.
-
In Vivo Procedure (if necessary):
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.
-
The other eye serves as an untreated control.
-
The eyes are observed and scored for corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
-
Classification: The severity and reversibility of the observed eye lesions determine the classification.
Handling and Safety Precautions
Given the identified hazards, the following precautions are recommended when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If working with powders or aerosols, or in poorly ventilated areas, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualized Workflows and Relationships
General Toxicity Assessment Workflow
References
Degradation Pathways of 2,4-Bis(1-phenylethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative degradation pathways of 2,4-Bis(1-phenylethyl)phenol, a compound of interest in various industrial applications. Due to the limited direct research on the degradation of this specific molecule, this document extrapolates from the known metabolic and chemical degradation pathways of structurally similar compounds, namely phenol (B47542) and bisphenol A (BPA). This guide details potential initial enzymatic reactions, subsequent aromatic ring cleavage, and further downstream metabolism. Additionally, it outlines detailed experimental protocols for researchers to investigate these proposed pathways, including analytical methodologies for metabolite identification and quantification. All quantitative data for analogous compounds are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is an organic compound characterized by a phenol core substituted with two 1-phenylethyl groups at the 2 and 4 positions.[1][2][3] Its applications can be found in various industrial processes, including as an intermediate in organic synthesis and potentially as a UV stabilizer or antioxidant.[4] Understanding the environmental fate and potential for biodegradation or chemical degradation of this compound is crucial for assessing its environmental impact and for the development of potential bioremediation strategies.
This guide aims to provide researchers with a foundational understanding of these potential degradation routes and the experimental methodologies required to investigate them.
Proposed Biodegradation Pathways
The biodegradation of phenolic compounds is a well-studied field, with numerous microorganisms, including bacteria and fungi, capable of utilizing them as a carbon and energy source.[5] The initial steps in the aerobic degradation of aromatic compounds typically involve the action of oxygenases.
Initial Monooxygenase Attack
The degradation is likely initiated by a monooxygenase-catalyzed hydroxylation of the aromatic ring. This can lead to the formation of a catechol-like intermediate. Given the steric hindrance from the bulky 1-phenylethyl groups, the position of hydroxylation may vary.
Caption: Proposed initial enzymatic step in the degradation of this compound.
Aromatic Ring Cleavage
Following the formation of a catechol-like intermediate, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. There are two primary pathways for catechol cleavage: the ortho-cleavage pathway and the meta-cleavage pathway.[6]
-
Ortho-Cleavage Pathway: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.
-
Meta-Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of a 2-hydroxymuconic semialdehyde derivative.[5][6]
Caption: Potential ortho- and meta-cleavage pathways for the catechol-type intermediate.
Analogy to Bisphenol A Degradation
The degradation of bisphenol A (BPA), which also contains a phenolic structure with a substituted carbon, can provide insights. The degradation of BPA can involve an ipso substitution mechanism, where a hydroxyl group replaces one of the alkyl substituents on the aromatic ring.[7][8] This leads to the cleavage of the carbon-carbon bond between the phenolic ring and the isopropyl group.[8] A similar mechanism could be plausible for this compound.
Proposed Chemical Degradation Pathways
In addition to biodegradation, this compound may be susceptible to chemical degradation through processes such as advanced oxidation processes (AOPs). AOPs generate highly reactive oxygen species (ROS), such as hydroxyl radicals, which can non-selectively attack organic molecules.[9]
The degradation of phenol via AOPs is well-documented and proceeds through the formation of hydroxylated intermediates, followed by ring opening and mineralization to CO2 and H2O.[9]
Caption: A generalized pathway for the degradation of this compound by AOPs.
Experimental Protocols
To investigate the degradation pathways of this compound, a combination of microbiological, analytical, and spectroscopic techniques is required.
Isolation and Identification of Degrading Microorganisms
-
Enrichment Culture: Soil or water samples from contaminated sites are incubated in a minimal salt medium containing this compound as the sole carbon source.
-
Isolation: Serial dilutions of the enrichment culture are plated on agar (B569324) plates with the target compound to isolate individual colonies.
-
Identification: Pure cultures are identified using 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.
Biodegradation Assays
-
Batch Culture Experiments: Isolated microbial strains are grown in liquid minimal medium with a known concentration of this compound.
-
Sampling: Aliquots of the culture are taken at regular intervals.
-
Analysis: The concentration of the parent compound and the formation of metabolites are monitored over time using analytical techniques such as HPLC or GC-MS.[9][10]
Caption: A typical workflow for investigating the biodegradation of a target compound.
Analytical Methods for Metabolite Identification
The identification of degradation intermediates is crucial for elucidating the metabolic pathway.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the parent compound and its metabolites.[9][10] A C18 reverse-phase column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile degradation products.[10] Derivatization may be necessary to increase the volatility of polar metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification and structural elucidation of a wide range of degradation products without the need for derivatization.[10]
Quantitative Data from Analogous Compounds
While quantitative data for the degradation of this compound is not available, the following tables summarize kinetic data for the degradation of phenol and related alkylphenols by a mixed microbial culture. This data can serve as a reference for what might be expected in similar studies.
Table 1: Kinetic Parameters for the Aerobic Biodegradation of Phenol and Alkylphenols by a Mixed Culture
| Compound | Vmax (µM mg protein⁻¹ h⁻¹) | Ki (mM) |
| Phenol | 47 | 10 |
| 2,5-Xylenol | 0.8 | 1.3 |
Data adapted from a study on a mixed microbial culture.[11]
Table 2: Stoichiometry of Phenol and Alkylphenol Biodegradation
| Compound | Substrate Conversion to CO2 (%) |
| Phenol | 32 - 58 |
| Cresol isomers | 32 - 58 |
| 2-Ethylphenol | 32 - 58 |
| Xylenol isomers | 32 - 58 |
Data represents the range of conversion observed for the different isomers.[11]
Conclusion
The degradation pathways of this compound are yet to be empirically determined. However, based on the extensive knowledge of phenol and bisphenol A degradation, it is plausible to propose that its metabolism is initiated by monooxygenases, leading to catechol-like intermediates that undergo subsequent ring cleavage. Alternatively, chemical degradation via advanced oxidation processes is also a likely route for its removal from the environment.
The experimental protocols and analytical methods outlined in this guide provide a solid framework for researchers to investigate these putative pathways. Further research in this area is essential to fully understand the environmental fate of this compound and to develop effective remediation strategies if required.
References
- 1. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
- 2. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 2769-94-0 [smolecule.com]
- 5. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical, Transcriptional and Translational Evidences of the Phenol-meta-Degradation Pathway by the Hyperthermophilic Sulfolobus solfataricus 98/2 | PLOS One [journals.plos.org]
- 7. Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Bis(1-phenylethyl)phenol: Synthesis, Properties, and Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Bis(1-phenylethyl)phenol, a sterically hindered phenolic compound with significant industrial utility. The document details its synthesis via Friedel-Crafts alkylation, its key physical and chemical properties, and its primary applications as an antioxidant and UV stabilizer in polymers and rubber. Furthermore, it explores its potential in the pharmaceutical sector due to its inherent antioxidant, antihistaminic, and pro-apoptotic properties. This guide includes detailed experimental protocols for its synthesis and for the evaluation of its antioxidant activity, along with quantitative data presented in structured tables and process visualizations using Graphviz diagrams to facilitate understanding and application in research and development settings.
Introduction
This compound, also known as styrenated phenol (B47542), is an aromatic organic compound characterized by a phenol ring substituted with two phenylethyl groups at the 2 and 4 positions. This substitution pattern imparts significant steric hindrance to the phenolic hydroxyl group, a key feature that governs its chemical reactivity and industrial applications. Primarily, it functions as a highly effective antioxidant and stabilizer, preventing the degradation of polymeric materials and rubber when exposed to oxidative stress, heat, and UV radiation. Its ability to scavenge free radicals also makes it a compound of interest for potential pharmaceutical applications. This guide aims to provide a detailed technical resource for professionals working in chemical synthesis, materials science, and drug development.
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with styrene (B11656). This electrophilic aromatic substitution reaction is typically catalyzed by an acid. While various acid catalysts can be employed, including Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., H₂SO₄), the use of solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) is gaining prominence due to their ease of separation and reduced environmental impact. The reaction typically yields a mixture of mono-, di-, and tri-styrenated phenols, with the di-substituted isomers being a major component. The selectivity towards the 2,4-isomer is influenced by the choice of catalyst and reaction conditions.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
This protocol details the synthesis of styrenated phenols with a high proportion of this compound using a solid acid catalyst.
Materials:
-
Phenol
-
Styrene
-
Sulfated Zirconia (SO₄²⁻/ZrO₂) catalyst
-
Toluene (B28343) (solvent)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Filtration apparatus
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: Assemble the three-necked flask with a reflux condenser, a dropping funnel, and a thermometer. Place the flask on a magnetic stirrer with a hotplate.
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst to the reaction flask. Add toluene as a solvent to facilitate stirring.
-
Heating: Begin stirring the mixture and heat it to the desired reaction temperature (typically 80-120°C).
-
Styrene Addition: Slowly add styrene dropwise from the dropping funnel into the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction and maintain a stable temperature.
-
Reaction: After the complete addition of styrene, continue stirring the mixture at the set temperature for several hours to ensure maximum conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid SO₄²⁻/ZrO₂ catalyst.
-
Transfer the filtrate to a separatory funnel and wash it with a sodium carbonate solution to neutralize any remaining acidic components.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the toluene solvent using a rotary evaporator.
-
-
Purification: The resulting crude product, a mixture of styrenated phenols, can be purified by fractional distillation under vacuum to separate the different isomers. This compound is collected as a specific fraction based on its boiling point.
Synthesis Pathway Visualization
Caption: Friedel-Crafts alkylation of phenol with styrene.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₂O |
| Molecular Weight | 302.41 g/mol |
| Appearance | White to light yellow crystalline powder |
| Boiling Point | Approximately 429.4 °C at 760 mmHg |
| Melting Point | Not specified |
| Density | Approximately 1.075 g/cm³ |
| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol |
| CAS Number | 2769-94-0 |
Industrial Applications
The primary industrial applications of this compound stem from its antioxidant and UV stabilizing properties.
Antioxidant in Polymers and Rubber
As a sterically hindered phenol, this compound is an effective antioxidant for a wide range of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers, and various types of synthetic and natural rubber.[1][2] It functions by donating the hydrogen atom from its phenolic hydroxyl group to terminate the free-radical chain reactions that lead to oxidative degradation.[2] This process prevents the loss of mechanical properties, discoloration, and embrittlement of the material, thereby extending its service life.[3][4][5] It is often used in demanding applications such as automotive parts, industrial goods, and wire and cable insulation.[3]
This protocol outlines a common method for evaluating the antioxidant activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
Equipment:
-
UV-Vis spectrophotometer
-
Micropipettes
-
96-well microplate (optional)
-
Vortex mixer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in methanol at a known concentration.
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
-
Reaction:
-
In a test tube or a well of a microplate, add a specific volume of the DPPH solution.
-
Add a specific volume of the test compound or standard solution at different concentrations.
-
Mix the solution thoroughly using a vortex mixer.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
A control sample containing only the solvent and DPPH solution should also be measured.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Free radical scavenging by hydrogen atom transfer.
UV Stabilizer in Plastics and Coatings
This compound and its derivatives can act as UV absorbers, protecting materials from degradation caused by ultraviolet radiation.[6] When incorporated into plastics and coatings, it absorbs harmful UV rays and dissipates the energy as heat, thus preventing the photo-oxidation that leads to color fading, chalking, and loss of mechanical strength. This application is particularly important for products intended for outdoor use, such as construction materials, automotive components, and outdoor furniture.
This protocol provides a general workflow for assessing the effectiveness of this compound as a UV stabilizer in a polymer matrix.
Materials:
-
Polymer resin (e.g., polyethylene, polypropylene)
-
This compound
-
Processing equipment (e.g., extruder, injection molder, or film press)
-
UV weathering chamber
Equipment:
-
Tensile testing machine
-
Colorimeter
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare polymer formulations with and without this compound at various concentrations.
-
Process the formulations into standard test specimens (e.g., tensile bars or films) using appropriate equipment.
-
-
Accelerated Weathering:
-
Expose the test specimens to accelerated weathering conditions in a UV chamber according to a standard test method (e.g., ASTM G154 or ISO 4892-3). The chamber simulates sunlight, temperature, and moisture.
-
-
Property Evaluation:
-
At regular intervals during the exposure, remove sets of specimens for evaluation.
-
Mechanical Properties: Conduct tensile tests to measure properties such as tensile strength, elongation at break, and modulus of elasticity.
-
Color Change: Measure the color change (ΔE*) of the specimens using a colorimeter.
-
Chemical Changes: Use FTIR spectroscopy to monitor the formation of carbonyl groups, which is an indicator of polymer degradation.
-
-
Data Analysis:
-
Compare the changes in mechanical properties, color, and chemical structure of the stabilized and unstabilized specimens over time to evaluate the effectiveness of this compound as a UV stabilizer.
-
Caption: Workflow for evaluating UV stabilizer performance.
Potential Pharmaceutical Applications
The inherent biological activities of this compound and its derivatives have garnered interest in the pharmaceutical field.[6]
-
Antioxidant Effects: Its ability to scavenge free radicals suggests potential applications in conditions associated with oxidative stress.[6]
-
Antihistaminic Activity: Some derivatives have demonstrated antihistaminic properties, indicating a potential for development in allergy treatments.[6]
-
Pro-apoptotic Activity: Certain analogs have been shown to induce apoptosis in cancer cells, opening avenues for research in oncology.[6]
Further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound in these areas.
Safety and Handling
This compound is classified as a skin and eye irritant.[7] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile industrial chemical with well-established applications as an antioxidant and UV stabilizer in the polymer and rubber industries. Its synthesis via Friedel-Crafts alkylation is a mature technology, with ongoing research focused on improving catalyst efficiency and selectivity. The compound's inherent biological activities also present intriguing possibilities for future pharmaceutical development. This technical guide provides a foundational understanding of this compound, offering detailed protocols and data to support further research and application development.
References
- 1. researchgate.net [researchgate.net]
- 2. statperson.com [statperson.com]
- 3. nbinno.com [nbinno.com]
- 4. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rubbermalaysia.com [rubbermalaysia.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(1-phenylethyl)phenol is a sterically hindered phenol (B47542) derivative of significant interest in various industrial and research applications. Its structure, featuring two bulky 1-phenylethyl groups at the ortho and para positions to the hydroxyl group, imparts valuable antioxidant properties. This compound and related styrenated phenols are utilized as stabilizers in polymers, rubbers, oils, and fuels to prevent degradation caused by oxidation.[1] The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with styrene (B11656), a classic example of electrophilic aromatic substitution.[2][3]
The reaction is typically catalyzed by an acid, which protonates styrene to form a stable secondary carbocation.[3] This electrophile then attacks the electron-rich phenol ring, predominantly at the ortho and para positions, due to the activating and directing effects of the hydroxyl group.[3] The reaction proceeds in a stepwise manner, leading to a mixture of mono-, di-, and tri-styrenated phenols.[2][3] Controlling the reaction conditions, such as temperature, catalyst, and reactant molar ratio, is crucial to selectively maximize the yield of the desired 2,4-disubstituted product.[2]
This document provides detailed experimental protocols for the synthesis of this compound using two different catalytic systems, a summary of quantitative data on product distribution, and diagrams illustrating the reaction mechanism and experimental workflow.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from phenol and styrene proceeds via a Friedel-Crafts alkylation mechanism. The key steps are outlined in the diagram below.
Caption: Reaction mechanism and general experimental workflow.
Quantitative Data
The selectivity of the alkylation reaction towards mono-, di-, and tri-styrenated phenols (MSP, DSP, and TSP, respectively) is highly dependent on the catalyst and reaction conditions. The following table summarizes the product distribution obtained using a solid acid catalyst, sulfated zirconia (SO₄²⁻/ZrO₂).
| Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Phenol Conversion (%) | Styrene Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Reference |
| 15 | 100 | 6 | ~100 | ~100 | 23.6 | 52.1 | 5.4 | [4] |
| 2 | 80 | 6 | ~100 | ~100 | 12.4 | 64.5 | 23.1 | [1][5] |
Experimental Protocols
Protocol 1: Synthesis using a Two-Catalyst System (Phosphoric Acid and Sulfuric Acid)
This protocol is adapted from a patented procedure and describes the synthesis of styrenated phenols using a combination of phosphoric acid and sulfuric acid.[6]
Materials:
-
Phenol (300 g)
-
Styrene (381.6 g, 1.15 eq)
-
Phosphoric acid (H₃PO₄) (1.876 g, 0.006 eq)
-
Sulfuric acid (H₂SO₄) (0.05 g)
-
Sodium carbonate (Na₂CO₃) aqueous solution
-
Three-neck round-bottom flask
-
Heating mantle with stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the three-neck round-bottom flask with 300 g of phenol and 1.876 g of phosphoric acid.
-
Heat the mixture to 140°C with stirring.
-
Slowly add 381.6 g of styrene from the dropping funnel over a period of 120 minutes. The reaction is exothermic, and the temperature will likely rise to around 170°C.
-
After the addition of styrene is complete, continue to stir the reaction mixture at 170°C for an additional hour.
-
Cool the reaction mixture to 110°C.
-
Add 0.05 g of sulfuric acid to the mixture to react with any remaining unreacted starting materials. The temperature may increase to around 125°C.
-
Stir the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 80°C.
-
Neutralize the acid catalyst by adding an equivalent amount of sodium carbonate aqueous solution and stir for 30 minutes.
-
The resulting salt can be removed by vacuum evaporation and filtration to yield the styrenated phenol product mixture.[6]
Purification: The crude product, which is a mixture of mono-, di-, and tri-styrenated phenols, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to isolate the this compound isomer.
Protocol 2: Synthesis using a Solid Acid Catalyst (Sulfated Zirconia)
This protocol is based on literature reports for the synthesis of styrenated phenols with a high content of the di-substituted product using a reusable solid acid catalyst.[1][4][5]
Materials:
-
Phenol
-
Styrene
-
Sulfated zirconia (SO₄²⁻/ZrO₂) catalyst (2 wt% of total reactants)
-
Three-neck round-bottom flask
-
Heating mantle with stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
Procedure:
-
Assemble the reaction apparatus in a fume hood.
-
Charge the flask with phenol and the SO₄²⁻/ZrO₂ catalyst (2 wt% of the total mass of phenol and styrene).
-
Begin stirring and heat the mixture to the reaction temperature of 80°C.
-
Slowly add styrene from the dropping funnel.
-
Maintain the reaction mixture at 80°C with continuous stirring for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid catalyst can be recovered by filtration for potential reuse.
-
The resulting liquid product is the styrenated phenol mixture.
Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate this compound from the other isomers and any unreacted starting materials.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification.
References
- 1. Preparation of Styrenated Phenol Over SO2-₄/ZrO₂ Catalyst in a Large-Scale Synthesis Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
Application Notes and Protocols for the Purification of 2,4-Bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,4-Bis(1-phenylethyl)phenol, a key intermediate in various industrial and pharmaceutical applications. The following methods—recrystallization, flash column chromatography, and vacuum distillation—are outlined to achieve high purity of the target compound.
Overview of Purification Strategies
The selection of a suitable purification technique for this compound depends on the initial purity of the crude material and the desired final purity. Common impurities originating from its synthesis, typically the Friedel-Crafts alkylation of phenol (B47542) with styrene, include residual starting materials (phenol, styrene), mono-styrenated phenols, and other isomers.
A general workflow for the purification can be visualized as follows:
Application Notes and Protocols for the Quantification of 2,4-Bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,4-Bis(1-phenylethyl)phenol in various matrices. The protocols described herein are based on established analytical techniques for phenolic compounds and can be adapted to specific research and development needs.
Introduction
This compound is an alkylated phenolic compound. Accurate and reliable quantification of this analyte is crucial in various fields, including environmental monitoring, toxicology studies, and quality control in industrial processes. This document outlines protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with detailed sample preparation procedures.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analytical methods described. The values for GC-MS are based on a structurally similar compound, 2,4-bis-(dimethylbenzyl)phenol, and serve as a reliable estimation for method performance. HPLC performance is based on typical values for phenolic compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 1 - 5 ng/kg | 0.01 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/kg | 0.05 - 0.5 µg/mL |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for solid and liquid samples.
3.1.1. Ultrasound-Assisted Extraction (for solid samples)
This method is suitable for extracting this compound from solid matrices such as soil, sediment, or biological tissues.
-
Weigh approximately 2 grams of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and acetone).
-
Spike with an appropriate internal standard if required.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature.[1][2]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-7) on the remaining solid residue and combine the supernatants.
-
The combined extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
3.1.2. Liquid-Liquid Extraction (for aqueous samples)
This protocol is designed for the extraction of the analyte from water or wastewater samples.
-
Measure 100 mL of the water sample into a separatory funnel.
-
Adjust the pH of the sample to < 2 with sulfuric acid.
-
Add 30 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
The extract can be concentrated and exchanged into a solvent compatible with the analytical instrument.
3.1.3. Solid-Phase Extraction (SPE) (for aqueous samples)
SPE is an alternative to LLE for cleaning up and concentrating the analyte from aqueous samples.
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the pH-adjusted aqueous sample onto the cartridge at a slow flow rate.
-
Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elute the analyte with a small volume of a strong organic solvent like acetonitrile or ethyl acetate.
-
The eluate is then ready for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method provides high sensitivity and selectivity for the quantification of this compound. The parameters are adapted from a method for a closely related compound.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: TR-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]
-
Injector:
-
Oven Temperature Program:
-
MS Parameters:
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector:
-
UV detection at a wavelength of approximately 275 nm.
-
-
Injection Volume: 10 µL.
-
Quantification: External standard calibration curve of this compound.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Logical steps in the analytical determination of the target analyte.
References
Application Note: Analysis of 2,4-Bis(1-phenylethyl)phenol by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Bis(1-phenylethyl)phenol. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method demonstrates excellent linearity, accuracy, and precision, making it ideal for quality control and research applications.
Introduction
This compound is an alkylated phenol (B47542) of interest in various industrial and research fields. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance, and safety assessments. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This application note provides a detailed protocol for the analysis of this compound using a standard RP-HPLC system with UV detection. The described method is straightforward to implement and can be adapted for various laboratory settings.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard (purity ≥98%).
-
Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase or a solvent miscible with it, such as methanol (B129727) or acetonitrile.[1][2] All sample and standard solutions should be filtered through a 0.45 µm syringe filter prior to injection to prevent column blockage.[1]
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 274 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range.[2] Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. Under the specified conditions, the analyte elutes with a retention time of approximately 8.5 minutes. The method was validated for linearity, accuracy, and precision.
Method Validation
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
The method demonstrates excellent linearity across the tested concentration range. Accuracy, determined by spike and recovery experiments, was found to be within acceptable limits. The low relative standard deviation (%RSD) for replicate injections indicates high precision. The limits of detection and quantification are sufficient for trace analysis of this compound.
Workflow and Pathway Diagrams
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The protocol is straightforward, utilizing common laboratory equipment and reagents, and provides accurate and precise results. This method is well-suited for routine quality control testing and for research and development applications where the quantification of this compound is required.
References
Application Note: High-Throughput GC-MS Analysis of 2,4-Bis(1-phenylethyl)phenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of 2,4-Bis(1-phenylethyl)phenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a phenolic compound with known antioxidant properties, making it a molecule of interest in industrial and pharmaceutical research.[1] This document provides a comprehensive protocol for sample preparation, derivatization, and GC-MS analysis, along with expected quantitative performance based on the analysis of structurally similar compounds. The methodologies outlined herein are designed to provide a reliable framework for the identification and quantification of this compound class in various matrices.
Introduction
This compound is an organic compound characterized by a phenol (B47542) ring substituted with two phenylethyl groups.[1] Its phenolic structure enables it to function as an antioxidant by scavenging free radicals, a mechanism that is crucial in preventing oxidative damage to biological molecules.[1][2] This property has led to its investigation for applications in pharmaceuticals, particularly for conditions related to oxidative stress, and its use as a UV stabilizer in plastics and coatings.[1] Structurally related compounds, such as 2,4-bis(dimethylbenzyl)phenol, are also of interest due to their potential environmental presence and biological effects.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of phenolic compounds, which can have limited volatility, a derivatization step is often employed to enhance their amenability to GC analysis.[5][6][7] This application note describes a GC-MS method, including an optional silylation derivatization step, for the analysis of this compound.
Experimental Protocols
Sample Preparation: Ultrasound-Accelerated Extraction
This protocol is adapted from a method developed for the analysis of related alkylphenols in biological matrices.[3][4]
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS): Biphenyl or a suitable deuterated analog
-
Sample matrix (e.g., biological tissue, polymer extract)
-
Centrifuge tubes (15 mL)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
GC vials
Procedure:
-
Weigh approximately 2 grams of the homogenized sample into a 15 mL centrifuge tube.
-
If required, spike the sample with a known concentration of the internal standard.
-
Add 2 mL of acetonitrile to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid debris.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean GC vial.
-
The sample is now ready for direct GC-MS analysis or further derivatization.
Derivatization (Optional): Silylation
For enhanced volatility and improved peak shape, especially for quantitative analysis, derivatization of the phenolic hydroxyl group is recommended.[5][6]
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (B92270) or other suitable solvent
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are based on a validated method for the analysis of 2,4-bis(dimethylbenzyl)phenol and are expected to provide good separation and detection for this compound.[3]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | Thermo TR-5ms SQC (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1.0 µL (splitless mode) |
| Oven Program | Initial temp 40°C for 2 min, ramp to 265°C at 15°C/min, hold for 13 min |
| Transfer Line Temp | 265°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-450 m/z |
Data Presentation
The following tables present quantitative data for a structurally similar compound, 2,4-bis(dimethylbenzyl)phenol, analyzed using the described method.[3] Similar performance is anticipated for this compound.
Table 1: GC-MS Parameters and Calibration Data for a Related Alkylphenol
| Compound | Retention Time (min) | Characteristic Mass Ions (m/z) | Calibration Curve | R² | LOD (ng/kg) |
| 2,4-bis(dimethylbenzyl)phenol | 21.8 | 315, 211, 119 | y = 0.021x + 0.012 | >0.994 | 1.50 |
Table 2: Expected Mass Spectral Data for this compound
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | C₂₂H₂₂O | 302.41 g/mol | 302 (M+), 287, 105 |
Data sourced from PubChem and NIST Mass Spectrometry Data Center.[8][9]
Results and Discussion
The GC-MS method described is designed for the reliable identification and quantification of this compound and its derivatives. The use of a TR-5ms or equivalent non-polar column provides good chromatographic separation of these relatively non-polar analytes. The mass spectrometer operating in EI mode will produce characteristic fragmentation patterns. For this compound, the molecular ion (M+) is expected at m/z 302.[8][9] A prominent fragment at m/z 287 likely corresponds to the loss of a methyl group (-CH₃), a common fragmentation pathway.[8] The ion at m/z 105 is characteristic of a phenylethyl fragment.
For quantitative analysis, establishing a calibration curve with certified reference standards is essential. The linearity of the response for the related compound 2,4-bis(dimethylbenzyl)phenol was excellent (R² > 0.994), and a low limit of detection (1.50 ng/kg) was achieved, indicating the high sensitivity of the method.[3] It is expected that a similar level of performance can be achieved for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Antioxidant Mechanism of Action
Caption: Hydrogen Atom Transfer (HAT) mechanism for antioxidant activity.
Conclusion
The GC-MS method detailed in this application note provides a sensitive and reliable approach for the analysis of this compound and its derivatives. The protocol includes a straightforward ultrasound-accelerated extraction and an optional derivatization step to enhance analytical performance. The provided quantitative data for a closely related analog demonstrates the potential for high sensitivity and linearity. This method is suitable for researchers in drug development and material science for the accurate identification and quantification of this class of phenolic compounds.
References
- 1. Buy this compound | 2769-94-0 [smolecule.com]
- 2. 2,4-bis(2-phenylpropan-2-yl)phenol|CAS 2772-45-4 [benchchem.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
Application Notes and Protocols for 2,4-Bis(1-phenylethyl)phenol as a UV Stabilizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Bis(1-phenylethyl)phenol as a UV stabilizer in polymeric materials. This document details its mechanism of action, compatible polymers, and protocols for its effective evaluation.
Introduction
This compound is a sterically hindered phenolic compound utilized as a UV stabilizer and antioxidant in various polymers.[1][2] Its primary function is to protect polymers from degradation caused by ultraviolet radiation, which can lead to undesirable changes in material properties such as discoloration, embrittlement, and loss of mechanical strength. The bulky 1-phenylethyl groups at the 2 and 4 positions of the phenol (B47542) ring enhance its efficacy and compatibility with a range of polymer matrices.[2]
Mechanism of Action
The photostabilization effect of this compound is attributed to its ability to act as a potent free-radical scavenger. UV radiation can initiate degradation in polymers by generating highly reactive free radicals. As a hindered phenolic antioxidant, this compound can donate a hydrogen atom from its hydroxyl group to these radicals, thereby neutralizing them and terminating the degradation chain reaction.[3][4] This process results in the formation of a stable phenoxyl radical, which is less reactive and does not propagate the degradation process.
Compatible Polymers
This compound and other styrenated phenols are effective in a variety of polymers, including:
-
Polyolefins: Polypropylene (B1209903) (PP) and Polyethylene (PE) are particularly susceptible to UV degradation, and the addition of phenolic antioxidants can significantly improve their lifespan.[5][6]
-
Styrenic Polymers: Such as Styrene Butadiene Rubber (SBR).[2]
-
Other Synthetic Rubbers: Including chloroprene (B89495) and ethylene-propylene rubbers.[5]
Performance Data
| Parameter | Unstabilized Polymer | Polymer with Phenolic Stabilizer | Test Method |
| Carbonyl Index | Significant increase | Minimal to moderate increase | FTIR Spectroscopy |
| Tensile Strength | Significant decrease | Retention of properties | Tensile Testing (e.g., ASTM D638) |
| Elongation at Break | Significant decrease | Retention of properties | Tensile Testing (e.g., ASTM D638) |
| Yellowness Index | Significant increase | Minimal increase | Colorimetry (e.g., ASTM E313) |
| Gloss Retention | Significant decrease | High retention | Glossimetry (e.g., ASTM D523) |
Experimental Protocols
The following protocols are designed to evaluate the effectiveness of this compound as a UV stabilizer in a given polymer matrix.
Sample Preparation
-
Compounding: Dry blend the base polymer resin with this compound at various concentrations (e.g., 0.1%, 0.25%, 0.5% by weight). A control sample with no stabilizer should also be prepared.
-
Melt Processing: Process the compounded materials into test specimens (e.g., plaques, films) using an appropriate method such as injection molding or extrusion.
-
Conditioning: Condition all test specimens at standard conditions (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
Accelerated Weathering
-
Apparatus: Use a xenon-arc or fluorescent UV accelerated weathering chamber.
-
Test Standards: Follow standardized procedures such as ASTM G155 (Xenon-Arc) or ASTM D4329 (Fluorescent UV).
-
Exposure Cycles: Subject the samples to alternating cycles of UV exposure, temperature, and humidity to simulate outdoor weathering.
-
Evaluation: Periodically remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours) for subsequent analysis.
Analytical Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the formation of carbonyl groups, which are a key indicator of polymer oxidation.
-
Procedure: Acquire FTIR spectra of the samples before and after UV exposure. Calculate the carbonyl index by taking the ratio of the absorbance of the carbonyl peak (around 1720 cm⁻¹) to a reference peak that does not change during degradation (e.g., a C-H stretching peak).
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To measure the UV-absorbing properties of the stabilizer and to monitor changes in the polymer's UV-Vis spectrum upon degradation.
-
Procedure: Dissolve a known concentration of this compound in a suitable solvent (e.g., cyclohexane) and record its UV-Vis absorption spectrum. For polymer films, mount the film in the spectrophotometer and record the spectrum before and after weathering.
-
-
Mechanical Testing:
-
Purpose: To quantify the retention of mechanical properties.
-
Procedure: Conduct tensile tests (ASTM D638) to measure tensile strength and elongation at break. Perform impact strength tests (e.g., Izod or Charpy) as per relevant ASTM standards. Compare the results of exposed samples to unexposed controls.
-
-
Color and Gloss Measurements:
-
Purpose: To assess the aesthetic changes in the polymer.
-
Procedure: Use a spectrophotometer or colorimeter to measure the color change (e.g., yellowness index according to ASTM E313). Use a gloss meter to measure the surface gloss at a specified angle (e.g., 60° according to ASTM D523).
-
Synergistic Effects
The performance of this compound can be enhanced when used in combination with other types of stabilizers, such as Hindered Amine Light Stabilizers (HALS). Phenolic antioxidants are particularly effective at scavenging free radicals during the initial stages of degradation, while HALS are more effective at trapping radicals over the long term through a regenerative cycle. This synergistic combination can provide superior protection for polymers in demanding applications.[5]
Safety and Handling
Refer to the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal.[3] As with all chemicals, appropriate personal protective equipment should be worn when handling this compound.
Conclusion
This compound is a valuable UV stabilizer for a range of polymers, offering protection against photodegradation through a free-radical scavenging mechanism. The protocols outlined in this document provide a framework for the systematic evaluation of its performance in specific polymer formulations. Further research to quantify its performance in various polymer systems and in synergistic blends will continue to expand its application in the field of polymer stabilization.
References
- 1. Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers - Repository of the Academy's Library [real.mtak.hu]
- 2. Buy this compound | 2769-94-0 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. 4spe.org [4spe.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anticancer Properties of 2,4-Bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer properties of 2,4-Bis(1-phenylethyl)phenol, a phenolic compound showing promise in cancer research. This document details its cytotoxic effects on breast cancer cells, its mechanism of apoptosis induction, and its influence on key cell signaling pathways. Detailed protocols for replicating the key experiments are also provided.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound and its derivatives.
Table 1: Cytotoxicity of this compound and Its Derivatives on Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF-7 (Human Breast Cancer) | MTT | 12.58 µg/mL | [1] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | MDA-MB-231 (Human Breast Cancer) | MTT | 44.9 µM | [2] |
| 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol | C6 (Rat Glioma) | MTT | 21.1 µM | [3] |
Table 2: Effects of this compound Derivatives on Apoptosis-Related Proteins and Signaling Pathways
| Compound | Cell Line | Effect | Target Protein/Pathway | Reference |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | C6 Glioma | Decreased protein level | Bcl-2 | [2] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | C6 Glioma | Enhanced activation | Caspase-3, Caspase-9 | [2] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | C6 Glioma | Diminished phosphorylation | Src, STAT3 | [2] |
| 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol | C6 Glioma | Decreased protein level | Bcl-2 | [3] |
| 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol | C6 Glioma | Increased cleaved forms | Caspase-3, Caspase-9 | [3] |
| 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol | C6 Glioma | Diminished phosphorylation | Src, AKT, STAT3 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound on cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1 to 300 µg/mL) for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with desired concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution by flow cytometry.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat MCF-7 cells as described in the apoptosis detection protocol.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. Studies have noted an arrest in the S phase for MCF-7 cells treated with 2,4-bis(1-phenylethyl)-phenol.[1]
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-p-Src, anti-Src, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Treat cells, harvest, and lyse in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Proposed Signaling Pathway of Apoptosis Induction
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. jpionline.org [jpionline.org]
- 2. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 2,4-Bis(1-phenylethyl)phenol
Introduction
2,4-Bis(1-phenylethyl)phenol is a phenolic compound with a molecular structure that suggests potential therapeutic applications. Preliminary evidence indicates that it possesses antioxidant properties, and there are indications of possible anti-inflammatory, pro-apoptotic, and antihistaminic activities.[1] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. The protocols outlined below cover initial screening for antioxidant potential, followed by more detailed investigations into its anti-inflammatory and anticancer effects.
Section 1: Physicochemical Properties and Preparation of Stock Solutions
This compound (Molar Mass: 302.41 g/mol ) should be sourced from a reputable chemical supplier. For in vitro experiments, a stock solution (e.g., 10 mM) should be prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions to working concentrations should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).
Part I: Evaluation of Antioxidant Efficacy
The phenolic structure of this compound strongly suggests antioxidant activity.[1] The following assays are designed to quantify its radical scavenging capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.[2][3]
Experimental Protocol:
-
Prepare a 60 µM solution of DPPH in methanol (B129727).[4]
-
In a 96-well plate, add 195 µL of the DPPH solution to 5 µL of varying concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM).
-
Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 60 minutes.[4]
-
Measure the absorbance at 515 nm using a microplate reader.[4]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Data Presentation:
| Concentration (µM) | % DPPH Scavenging (Compound) | % DPPH Scavenging (Positive Control) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| IC50 (µM) |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of the compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.
Experimental Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well plate, add 190 µL of the diluted ABTS solution to 10 µL of varying concentrations of this compound.
-
Include a positive control (e.g., Trolox) and a blank.
-
Incubate for 60 minutes and measure the absorbance at 734 nm.[4]
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation:
| Concentration (µM) | % ABTS Inhibition (Compound) | % ABTS Inhibition (Positive Control) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| TEAC (mM Trolox equivalents/mg compound) |
Part II: Evaluation of Anti-inflammatory Efficacy
Chronic inflammation is implicated in numerous diseases.[5] These experiments will assess the potential of this compound to modulate key inflammatory pathways.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7) to produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the compound's ability to inhibit this production by quantifying nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.[6][7]
Experimental Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.[6]
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]
-
Collect the culture supernatant and mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm.[6]
-
Determine the concentration of nitrite from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Data Presentation:
| Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition | Cell Viability (%) |
| 0 (Control) | 0 | 100 | |
| 0 (LPS only) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Inhibition of Pro-inflammatory Cytokine Production
Principle: This assay quantifies the effect of the compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages using ELISA.[8]
Experimental Protocol:
-
Culture and treat RAW 264.7 cells with this compound and LPS as described in section 2.1.
-
Collect the cell culture supernatant after 24 hours.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Concentration (µM) | TNF-α Concentration (pg/mL) | % TNF-α Inhibition | IL-6 Concentration (pg/mL) | % IL-6 Inhibition |
| 0 (Control) | 0 | 0 | ||
| 0 (LPS only) | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Western Blot Analysis of NF-κB and COX-2 Signaling
Principle: Western blotting will be used to investigate the molecular mechanism of the anti-inflammatory effects by examining the expression and activation of key proteins in the NF-κB and COX signaling pathways.
Experimental Protocol:
-
Treat RAW 264.7 cells with this compound and LPS.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Probe the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, COX-2, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[9]
-
Quantify the band intensities using densitometry.
Data Presentation:
| Treatment | p-NF-κB/Total NF-κB Ratio | COX-2 Expression (relative to control) |
| Control | ||
| LPS only | ||
| LPS + Compound (Low Dose) | ||
| LPS + Compound (High Dose) |
Proposed Anti-inflammatory Signaling Pathway
References
- 1. Buy this compound | 2769-94-0 [smolecule.com]
- 2. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,4-Bis(1-phenylethyl)phenol as a Chromatographic Reference Standard
Introduction
2,4-Bis(1-phenylethyl)phenol is a sterically hindered phenolic compound utilized in various industrial and research applications. Its primary roles include serving as an antioxidant and a UV stabilizer in polymeric materials.[1] In the realm of analytical chemistry, its stable structure and distinct chromatographic behavior make it a suitable candidate for use as a reference standard in the quantification of other phenolic additives or for its own determination in various matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with information on its role in inducing apoptosis in cancer cell lines.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of a reference standard is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C22H22O | [2] |
| Molecular Weight | 302.41 g/mol | [3] |
| CAS Number | 2769-94-0 | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol | [1] |
| Kovats Retention Index | 2426 (Semi-standard non-polar column) | [2] |
Application 1: Quantification of this compound in Polymer Matrices by GC-MS
Objective: To determine the concentration of this compound in a polymer matrix, where it is often used as an antioxidant or UV stabilizer. This protocol can be adapted for quality control of plastics and for migration studies in food contact materials.
Experimental Workflow
Caption: Workflow for GC-MS analysis.
Protocols
1. Sample Preparation: Extraction from Polymer Matrix
-
Materials: Dichloromethane (DCM), Methanol, 0.45 µm PTFE syringe filters, polymer sample.
-
Procedure:
-
Weigh accurately about 1 gram of the polymer sample and cut it into small pieces.
-
Place the polymer pieces into a glass vial and add 10 mL of DCM.
-
Sonicate the mixture for 30 minutes to facilitate the dissolution of the polymer and extraction of the analyte.
-
Allow the mixture to settle. If a precipitate forms, centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions (based on NIST data): [5]
-
Column: RTX-5 MS (or equivalent 5% phenyl-methylpolysiloxane), 15 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 6 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 280°C, hold for 3 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Calibration
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard into the GC-MS system and generate a calibration curve by plotting the peak area of the characteristic ion against the concentration.
Quantitative Data for a Related Compound
| Parameter | Value |
| Limit of Detection (LOD) | 1.4 ng/kg |
| Limit of Quantification (LOQ) | 0.100 µg/L |
| **Linearity (R²) ** | > 0.994 |
| Relative Standard Deviation (RSD) | < 4.8% |
Application 2: Analysis of Phenolic Antioxidants by HPLC-UV
Objective: To develop a general HPLC-UV method for the separation and quantification of phenolic antioxidants, using this compound as a representative standard. This method is applicable to the analysis of additives in polymers and other matrices.[7]
Experimental Workflow
Caption: HPLC-UV analysis workflow.
Protocols
1. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution (1 mg/mL) of this compound in methanol. Create a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Utilize the same extraction protocol as described for the GC-MS analysis. The final reconstituted sample should be in the mobile phase.
2. HPLC-UV Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Phenolic compounds typically absorb in the range of 270-280 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the standard injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Application 3: Investigating Pro-Apoptotic Signaling Pathways
Recent research has highlighted the potential of this compound and its analogs as pro-apoptotic agents in cancer cells. Understanding the underlying signaling pathways is crucial for drug development professionals. Studies on structurally similar compounds suggest the involvement of the Src/STAT3/Bcl-2 signaling axis.[7]
Proposed Signaling Pathway
Caption: Proposed pro-apoptotic signaling pathway.
This pathway illustrates that this compound or its analogs may inhibit the Src tyrosine kinase, which in turn prevents the activation of STAT3.[7] The inhibition of STAT3 leads to the downregulation of the anti-apoptotic protein Bcl-2.[8] Reduced levels of Bcl-2 relieve its inhibition on Caspase-9, allowing for the activation of the caspase cascade, ultimately leading to the execution of apoptosis through Caspase-3.
This compound is a versatile compound with applications as a polymer additive and potential as a therapeutic agent. The protocols outlined in these application notes provide a framework for its accurate quantification in polymer matrices using GC-MS and for its analysis by HPLC-UV. While its use as a formal reference standard for other compounds requires further validation, its properties make it a strong candidate for this role, particularly for other styrenated phenolic antioxidants. The elucidated pro-apoptotic signaling pathway offers valuable insights for researchers in drug discovery and development.
References
- 1. Buy this compound | 2769-94-0 [smolecule.com]
- 2. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
- 5. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
- 6. Phenol, 2,4-bis(1-methyl-1-phenylethyl)- [webbook.nist.gov]
- 7. lcms.cz [lcms.cz]
- 8. Quantification of the Synthetic Phenolic Antioxidant Cyanox 1790 in Bottled Water with SPE-HPLC/MS/MS and Determination of the Impact of the Use of Recycled Packaging on Its Generation | MDPI [mdpi.com]
Application Notes and Protocols for 2,4-Bis(1-phenylethyl)phenol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(1-phenylethyl)phenol is a phenolic compound with a molecular formula of C₂₂H₂₂O.[1][2][3] Its structure, featuring a phenol (B47542) ring substituted with two phenylethyl groups, suggests potential biological activities stemming from its antioxidant and pro-apoptotic properties.[1][4] While research on this specific compound is emerging, its structural analogs, such as 2,4-di-tert-butylphenol, have demonstrated a range of biological effects including antimicrobial, anticancer, and anti-biofilm activities.[5][6] This document provides detailed protocols for the formulation and application of this compound in various biological assays, alongside putative signaling pathways based on current understanding of related phenolic compounds.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[4] It is soluble in organic solvents such as methanol (B129727) and ethanol.[4]
Data Presentation: Biological Activities of this compound and Related Compounds
Due to limited publicly available quantitative data for this compound, the following table includes data for structurally related phenolic compounds to provide a comparative context for designing experiments.
| Compound | Assay | Cell Line/Organism | Result | Reference |
| This compound | Cytotoxicity | MCF-7 | Data not publicly available, tested at 1-300 µg/mL | [1] |
| Related Phenolic Compound | Antifungal (MIC) | Candida albicans | 8 - 64 µg/mL | [1] |
| 2,4-di-tert-butylphenol | Anticancer (IC₅₀) | Human glioblastoma | 145 µM | [7] |
| 2,4-di-tert-butylphenol | Cytotoxicity (LC₅₀) | Artemia salina | 214.1 µg/mL | [7] |
| Phloretin (a polyphenol) | Antimicrobial (MIC) | S. aureus | <1.25 mg/mL | [8] |
| Phloretin (a polyphenol) | Antimicrobial (MIC) | E. coli | <2.50 mg/mL | [8] |
Experimental Protocols
Preparation of Stock Solutions
Given its solubility in organic solvents, a stock solution of this compound can be prepared as follows:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of this compound.
Materials:
-
This compound stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare a fresh DPPH working solution in methanol.[4]
-
Prepare serial dilutions of this compound in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the diluted compound solutions or a standard antioxidant (e.g., Trolox, ascorbic acid) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
The radical scavenging activity is calculated based on the reduction in absorbance compared to the control (DPPH solution with methanol).
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound stock solution
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Microplate reader or visual inspection
Protocol:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth.
-
Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Include a positive control (microorganism with a known antimicrobial agent), a negative control (broth only), and a growth control (microorganism in broth with solvent).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the biological activities of this compound.
Putative Signaling Pathway: Induction of Apoptosis
Based on the pro-apoptotic activity of related phenolic compounds, the following pathway is proposed.
Caption: Putative signaling pathway for the induction of apoptosis by this compound.
References
- 1. Buy this compound | 2769-94-0 [smolecule.com]
- 2. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening for antioxidant and antibacterial activities of phenolics from Golden Delicious apple pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Bis(1-phenylethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,4-Bis(1-phenylethyl)phenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The primary synthesis route is the Friedel-Crafts alkylation of phenol (B47542) with styrene (B11656).[1][2] This electrophilic aromatic substitution reaction involves the attack of the electron-rich phenol ring by a carbocation generated from styrene in the presence of an acid catalyst. The hydroxyl group of phenol directs the phenylethyl group to the ortho and para positions.
Q2: What are the common products and byproducts of this reaction?
The reaction typically yields a mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP).[1][3] The desired this compound is a di-substituted product. Byproducts can include other isomers of di-styrenated phenols (e.g., 2,6-DSP), over-alkylated products like TSP, and polymeric materials derived from styrene.
Q3: How can I control the selectivity towards this compound?
Controlling the selectivity is a key challenge and can be influenced by several factors:
-
Molar Ratio of Reactants: Adjusting the phenol to styrene molar ratio is crucial. A higher ratio of phenol to styrene generally favors the formation of mono- and di-substituted products over tri-substituted ones.
-
Catalyst Choice: The type of acid catalyst used (e.g., Lewis acids like AlCl₃, Brønsted acids like H₂SO₄, or solid acid catalysts like SO₄²⁻/ZrO₂) significantly impacts selectivity.[1][3]
-
Reaction Temperature: Temperature affects the reaction rate and can influence the product distribution.[4]
-
Reaction Time: The duration of the reaction will affect the extent of alkylation.
Q4: What analytical methods are suitable for monitoring the reaction and analyzing the final product?
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for separating and identifying the different styrenated phenol isomers in the reaction mixture.[5][6][7] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for quantitative analysis.[8]
Troubleshooting Guide
Low Yield of this compound
Problem: The overall yield of the desired di-substituted product is lower than expected.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Use a freshly opened or purified catalyst.[9] The oxygen atom of phenol can also coordinate with the Lewis acid, reducing its activity.[10][11][12] Consider using a solid acid catalyst which can be more robust and easily separated. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to the formation of undesired byproducts and tars.[4] Optimize the temperature based on the catalyst and solvent system being used. A typical range is 100-170°C.[1][3] |
| Incorrect Stoichiometry | An inappropriate molar ratio of phenol to styrene can lead to either incomplete reaction or over-alkylation. Experiment with different ratios to find the optimal balance for di-substitution. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Poor Quality Reagents | Impurities in phenol or styrene can interfere with the reaction. Use purified reagents to minimize side reactions. |
High Levels of Byproducts
Problem: The product mixture contains a high percentage of mono-styrenated phenol (MSP) or tri-styrenated phenol (TSP).
| Possible Cause | Suggested Solution |
| High proportion of MSP | This indicates incomplete alkylation. Increase the reaction time, temperature, or the molar ratio of styrene to phenol. Consider a more active catalyst. |
| High proportion of TSP | This indicates over-alkylation. Decrease the reaction time, temperature, or the molar ratio of styrene to phenol. A less active catalyst or a sterically hindering catalyst might improve selectivity for the di-substituted product. |
| Formation of Styrene Polymers | Styrene can polymerize under acidic conditions. Add the styrene dropwise to the heated phenol-catalyst mixture to maintain a low concentration of free styrene.[1] |
| Formation of Tars | High reaction temperatures can lead to the formation of tarry byproducts.[4] Lower the reaction temperature and ensure efficient stirring. |
Data on Reaction Parameters and Selectivity
The following table summarizes the impact of different catalysts and reaction conditions on the product distribution in the alkylation of phenol with styrene.
| Catalyst | Phenol:Styrene Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (MSP:DSP:TSP) (%) | Reference |
| SO₄²⁻/ZrO₂ | 1:2 | 100 | 6 | ~100 | 23.6 : 52.1 : 5.4 | [2][3] |
| Phosphoric Acid | 1:1.15 | 140-170 | 1 | - | High MSP selectivity (60-90 mol%) | [2][13] |
| AuCl₃/InCl₃ (dual catalyst) | 1:2 | 120 | 6 | - | High o,o-DSP selectivity | [2][5] |
| FeCl₃ and MSA (mixed catalysts) | - | 120 | 6 | - | High DSP selectivity | [5] |
MSP: Mono-styrenated Phenol, DSP: Di-styrenated Phenol, TSP: Tri-styrenated Phenol
Experimental Protocols
**General Protocol for the Synthesis of this compound using a Solid Acid Catalyst (SO₄²⁻/ZrO₂) **
This protocol is a generalized procedure based on literature.[1][3]
Materials:
-
Phenol
-
Styrene
-
SO₄²⁻/ZrO₂ catalyst (e.g., 15 wt% of total reactants)
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst to the reaction flask.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100°C).
-
Styrene Addition: Slowly add styrene dropwise from the dropping funnel over a period to control the exothermic reaction.
-
Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for the desired duration (e.g., 6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can potentially be washed, dried, and reused.
-
Neutralize any remaining acidity in the filtrate with an aqueous solution of sodium carbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by fractional distillation under vacuum or by column chromatography to isolate the this compound.
-
Analysis: Analyze the product composition and purity using GC, GC-MS, or HPLC.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. brainly.in [brainly.in]
- 12. echemi.com [echemi.com]
- 13. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
minimizing byproducts in the synthesis of 2,4-Bis(1-phenylethyl)phenol
Technical Support Center: Synthesis of 2,4-Bis(1-phenylethyl)phenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound, a di-styrenated phenol (B47542) (DSP). The primary focus is on minimizing the formation of common byproducts such as mono-styrenated phenol (MSP) and tri-styrenated phenol (TSP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts alkylation of phenol with styrene (B11656).
Q1: What are the primary byproducts in this synthesis, and why do they form?
A1: The synthesis of this compound is a stepwise electrophilic aromatic substitution.[1] The main byproducts are mono-styrenated phenols (MSPs, e.g., 2-(1-phenylethyl)phenol (B1329670) and 4-(1-phenylethyl)phenol) and tri-styrenated phenol (TSP, specifically 2,4,6-tris(1-phenylethyl)phenol).[2][3] These byproducts form because the initial alkylation activates the phenol ring, making it susceptible to further reactions.[4] If the reaction is stopped too early or insufficient styrene is used, MSPs will be the major product. Conversely, harsh conditions, incorrect reactant ratios, or prolonged reaction times can lead to over-alkylation, resulting in high levels of TSP.[1][5]
Q2: My reaction yields a high percentage of tri-styrenated phenol (TSP). How can I reduce it?
A2: High TSP formation is a classic case of polyalkylation.[4] To favor the desired di-substituted product, consider the following adjustments:
-
Adjust Molar Ratio: The most effective method is to carefully control the phenol-to-styrene molar ratio. Avoid using a large excess of styrene. A ratio closer to 1:2 (phenol:styrene) is theoretically required for disubstitution, but optimization is key. Using an excess of the aromatic reactant (phenol) can help minimize polyalkylation.[5]
-
Lower Reaction Temperature: High temperatures can increase the rate of subsequent alkylation steps. Operating at a lower, more controlled temperature (e.g., 80-100°C) can improve selectivity for the di-substituted product.[6][7]
-
Choose a Milder Catalyst: Highly active catalysts (e.g., AlCl₃, H₂SO₄) can aggressively promote polyalkylation.[5][8] Consider using milder solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) or titania (SO₄²⁻/TiO₂), which can offer better selectivity.[6]
Q3: I am observing a large amount of unreacted phenol and mono-styrenated phenol (MSP) in my final product. What is the cause?
A3: This issue indicates incomplete conversion or insufficient alkylation. Potential solutions include:
-
Increase Reaction Time or Temperature: The reaction may not have reached completion. Increasing the reaction time or moderately raising the temperature can drive the reaction further towards the di-substituted product.[2] For example, studies with SO₄²⁻/ZrO₂ catalysts have shown that a reaction time of 6 hours at 100°C is effective.[3]
-
Ensure Sufficient Styrene: Verify that the molar ratio of styrene to phenol is adequate for disubstitution. A slight excess of styrene relative to the 2:1 stoichiometric requirement might be necessary.
-
Check Catalyst Activity: The acid catalyst may be deactivated or insufficient. Ensure the catalyst is fresh and used in the correct amount (catalyst loading can range from 2 wt% to 15 wt% depending on the catalyst).[2][7] Some protocols recommend a dual-catalyst system, using a primary catalyst like phosphoric acid and then adding a stronger one like sulfuric acid near the end to consume unreacted materials.[8][9]
Q4: How does the choice of catalyst affect the product distribution?
A4: The catalyst is a critical factor influencing both reaction rate and selectivity.[10]
-
Brønsted Acids (e.g., H₂SO₄, H₃PO₄): These are traditional, effective catalysts but can be corrosive and difficult to separate from the product mixture. They can also lead to less selective reactions.[8]
-
Lewis Acids (e.g., AlCl₃): Very active catalysts that can easily cause polyalkylation and may require stoichiometric amounts due to complexation with the product phenol.[5][11]
-
Solid Acid Catalysts (e.g., SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂): These are increasingly preferred as they are non-corrosive, reusable, and can be easily removed by filtration.[2] They often provide higher selectivity. For instance, under optimized conditions, SO₄²⁻/TiO₂ has been shown to yield higher selectivity for DSP (66.1%) compared to SO₄²⁻/ZrO₂ (52.1%).[6]
Q5: What is the best method to purify the final product and remove byproducts?
A5: The most common and effective industrial method for separating styrenated phenol isomers is fractional distillation under vacuum .[10] The different boiling points of MSP, DSP, and TSP allow for their separation. Unreacted phenol and styrene can also be removed this way. For laboratory-scale purification, column chromatography using silica (B1680970) gel or specialized macroporous resins can also be employed to isolate the desired this compound isomer.[12]
Data Presentation: Catalyst Performance
The selectivity of the alkylation reaction is highly dependent on the catalyst and reaction conditions. The table below summarizes quantitative data from various studies.
| Catalyst | Phenol:Styrene Ratio | Temp. (°C) | Time (h) | Cat. Load (wt%) | MSP Sel. (%) | DSP Sel. (%) | TSP Sel. (%) | Reference |
| 15-SO₄²⁻/ZrO₂ | Not Specified | 100 | 6 | 15 | 23.6 | 52.1 | 5.4 | [2][3][13] |
| SO₄²⁻/TiO₂ | Not Specified | 100 | 1 | 5 | Not Reported | 66.1 | Not Reported | [6] |
| 5-SO₄²⁻/ZrO₂ | Not Specified | 80 | 6 | 2 | 12.4 | 64.5 | 23.1 | [7][14] |
Note: DSP (di-styrenated phenol) includes all isomers, such as the desired 2,4- and the 2,6-isomers.
Visualizations
Reaction Pathway and Byproduct Formation
The synthesis proceeds through a stepwise alkylation. The desired product, 2,4-DSP, is an intermediate, while over-alkylation leads to the TSP byproduct.
Troubleshooting Workflow for Low DSP Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield or high impurity in the synthesis.
Experimental Protocols
Protocol 1: Synthesis using a Solid Acid Catalyst (SO₄²⁻/ZrO₂)
This protocol is adapted from methodologies favoring higher selectivity and easier work-up.[2][6]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Dropping funnel
-
Thermometer
-
Phenol
-
Styrene
-
SO₄²⁻/ZrO₂ catalyst (sulfated zirconia)
-
Sodium carbonate solution (for neutralization)
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the clean, dry three-necked flask with a magnetic stir bar, condenser, dropping funnel, and thermometer.
-
Charging Reactants: To the flask, add phenol and the SO₄²⁻/ZrO₂ catalyst. A typical catalyst loading is between 2-15 wt% of the total mass of the reactants.[2][7]
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100°C).[6][7]
-
Styrene Addition: Once the target temperature is stable, slowly add styrene from the dropping funnel. The addition should be dropwise over a period of 1-2 hours to maintain control over the exothermic reaction and prevent temperature spikes.[8][10]
-
Reaction: After the addition is complete, maintain the reaction mixture at the set temperature with vigorous stirring for a specified duration, typically 1 to 6 hours.[6] Monitor the reaction progress using a suitable analytical technique like GC.
-
Work-up and Catalyst Removal: Once the reaction is complete, cool the mixture. Since a solid acid catalyst is used, it can be removed by simple filtration.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to separate unreacted materials and the MSP, DSP, and TSP fractions.[10]
Protocol 2: Synthesis using a Brønsted Acid Catalyst System
This protocol uses a dual-catalyst approach for driving the reaction to completion.[8][9]
Materials and Equipment:
-
Same as Protocol 1
-
Phosphoric acid (H₃PO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium carbonate solution
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Charging Reactants: Add phenol and the primary catalyst, phosphoric acid (e.g., ~0.006 equivalents), to the flask.[8]
-
Heating: Heat the mixture while stirring to a temperature of approximately 140°C.
-
Styrene Addition: Add styrene (e.g., 1.15 equivalents) dropwise over 2 hours. The reaction is exothermic, and the temperature may rise to ~170°C. Control the addition rate to manage the temperature.[8]
-
Initial Reaction: After styrene addition is complete, allow the mixture to react for an additional hour at temperature.
-
Secondary Catalyst Addition: To consume remaining unreacted starting materials, cool the mixture to ~110°C and carefully add a small amount of a more active catalyst, such as sulfuric acid (e.g., 2-10 wt% of the phosphoric acid amount).[8] A brief temperature increase may be observed. Let the reaction proceed for another 30 minutes.
-
Neutralization: Cool the reaction mixture to below 100°C. Slowly and carefully add a sodium carbonate solution to neutralize the acid catalysts.
-
Work-up: The neutralized salt can be removed by filtration or washing. Volatile unreacted materials can be removed via evaporation.
-
Purification: Purify the crude product by vacuum distillation to isolate the this compound fraction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]
- 3. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Alkylation [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Styrenated Phenol Over SO2-₄/ZrO₂ Catalyst in a Large-Scale Synthesis Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 9. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
troubleshooting poor solubility of 2,4-Bis(1-phenylethyl)phenol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 2,4-Bis(1-phenylethyl)phenol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to light yellow crystalline powder.[1] Due to its chemical structure, which includes a polar phenolic hydroxyl group and two bulky, nonpolar phenylethyl groups, it is generally soluble in organic solvents such as methanol (B129727) and ethanol (B145695).[1] Its solubility in aqueous solutions is expected to be low due to the hydrophobic nature of the large aromatic substituents.
Q2: Why is my this compound not dissolving properly?
Several factors can contribute to the poor solubility of this compound:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.
-
Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the solute completely at the given temperature.
-
Low Temperature: Solubility of solids generally increases with temperature. Your experimental temperature might be too low.
-
Compound Purity: Impurities in the this compound sample can affect its solubility characteristics.
-
pH of the Solution (for aqueous systems): The phenolic hydroxyl group's ionization is pH-dependent, which significantly impacts solubility in aqueous media.
Q3: What are the safety precautions I should take when handling this compound?
It is essential to handle this compound in a well-ventilated area.[2] Personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, should be worn to avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4]
Troubleshooting Guides
Issue 1: The compound is not dissolving in a common organic solvent (e.g., methanol, ethanol).
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for poor dissolution in organic solvents.
Detailed Steps:
-
Verify Solvent Choice: While methanol and ethanol are generally suitable, for highly concentrated solutions, you might need to explore other solvents. Refer to the estimated solubility data below.
-
Increase Solvent Volume: Add more solvent in small increments while stirring to see if the compound dissolves.
-
Apply Gentle Heat: Warm the mixture gently using a water bath. Many compounds exhibit significantly higher solubility at elevated temperatures. Be cautious and do not exceed the solvent's boiling point.
-
Utilize a Co-solvent: Introduce a second, miscible solvent to modify the polarity of the solvent system. For example, if dissolving in a non-polar solvent like toluene (B28343) proves difficult, adding a small amount of a more polar solvent like acetone (B3395972) or methanol might improve solubility.
Issue 2: The compound precipitates out of solution, especially during cooling or when adding an anti-solvent.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Control Cooling Rate: If the compound crystallizes out upon cooling, the rate of cooling might be too fast. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath if lower temperatures are required.
-
Slow Addition of Anti-solvent: When precipitation is induced by adding an anti-solvent, add it dropwise to the solution while stirring vigorously. This prevents localized high concentrations that can lead to rapid precipitation and potential inclusion of impurities.
-
Use a Seed Crystal: If controlled crystallization is desired, adding a small seed crystal of the compound to the cooled, saturated solution can initiate crystallization in a more controlled manner.
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is an estimation based on the known properties of structurally similar hindered phenols. Experimental verification is recommended.
| Solvent | Polarity Index | Estimated Solubility at 25°C (mg/mL) |
| Toluene | 2.4 | > 100 |
| Acetone | 5.1 | > 100 |
| Methanol | 5.1 | 50 - 100 |
| Ethanol | 4.3 | 50 - 100 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |
| Water | 10.2 | < 1 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a co-solvent to dissolve this compound when it shows poor solubility in a single solvent.
Caption: Protocol for using a co-solvent to improve solubility.
Protocol 2: Solubility Enhancement by pH Adjustment (for Aqueous Solutions)
This protocol is for increasing the solubility of this compound in aqueous-based solutions by modifying the pH.
Caption: Protocol for enhancing solubility in aqueous solutions via pH adjustment.
Protocol 3: Preparation of a Solid Dispersion for Enhanced Dissolution
This method can improve the dissolution rate and apparent solubility by dispersing the compound in a hydrophilic carrier.
Caption: Protocol for preparing a solid dispersion to improve dissolution.
References
Technical Support Center: Optimizing HPLC Separation of 2,4-Bis(1-phenylethyl)phenol Isomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2,4-Bis(1-phenylethyl)phenol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the isomers of this compound and why is their separation challenging?
A1: this compound possesses two chiral centers, which gives rise to four potential stereoisomers: (R,R), (S,S), (R,S), and (S,R). These exist as two pairs of enantiomers ((R,R)/(S,S) and (R,S)/(S,R)) and diastereomeric pairs. The separation is challenging due to the high structural similarity between the isomers, leading to very close physicochemical properties and, consequently, similar retention behaviors in chromatography.
Q2: What is a recommended starting point for the HPLC separation of this compound diastereomers?
A2: A reversed-phase HPLC method is a good starting point for separating the diastereomeric pairs ((R,R)/(S,S) from (R,S)/(S,R)). Diastereomers have different physical properties and can often be separated on standard achiral columns.
Q3: How can I separate the enantiomeric pairs of this compound?
A3: Enantiomers have identical physical properties in an achiral environment and therefore require a chiral stationary phase (CSP) for separation. Chiral HPLC is the most common technique for resolving enantiomeric pairs. The development of a chiral method often involves screening different types of chiral columns and mobile phases to find the optimal conditions.
Q4: What are the most common issues encountered when separating these isomers?
A4: The most frequent challenges include:
-
Peak Co-elution: Diastereomers may not be fully resolved, or enantiomers may not separate on an achiral column.
-
Poor Peak Shape (Tailing): Phenolic compounds are prone to peak tailing due to interactions with residual silanols on the silica-based stationary phase.[1][2]
-
Inconsistent Retention Times: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifts in retention times.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Co-elution of Diastereomers
Symptom: Peaks for the diastereomeric pairs are overlapping or not baseline-resolved.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereomer resolution.
Detailed Steps:
-
Optimize Mobile Phase Strength:
-
Problem: If peaks are eluting too early, the mobile phase may be too strong.
-
Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention times and may improve separation.
-
-
Change the Organic Modifier:
-
Problem: The selectivity of the separation can be different with different organic solvents.
-
Solution: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase and improve resolution.
-
-
Adjust Mobile Phase pH:
-
Problem: Although this compound is weakly acidic, slight changes in pH can influence its interaction with the stationary phase, especially if there are secondary interactions.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the phenol (B47542) group to ensure a consistent ionization state.
-
-
Modify Column Temperature:
-
Problem: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Solution: Experiment with different column temperatures (e.g., in 5°C increments) to see if it improves resolution.
-
-
Change the Stationary Phase:
-
Problem: A standard C18 column may not provide sufficient selectivity.
-
Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.
-
Issue 2: Peak Tailing
Symptom: Chromatographic peaks are asymmetrical with a pronounced "tail."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH:
-
Problem: Interactions between the acidic phenol group and basic residual silanols on the column are a primary cause of tailing.[1][2]
-
Solution: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will suppress the ionization of the silanol (B1196071) groups, reducing these secondary interactions.
-
-
Use a Mobile Phase Additive:
-
Problem: Silanol interactions persist even at low pH.
-
Solution: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (0.1-0.5%) can mask the active silanol sites and improve peak shape.
-
-
Reduce Sample Concentration:
-
Problem: Injecting too much sample can overload the column, leading to peak distortion.
-
Solution: Dilute the sample and inject a smaller mass onto the column.
-
-
Use a High-Purity, End-Capped Column:
-
Problem: Older or lower-quality columns have a higher concentration of active silanol groups.
-
Solution: Employ a modern, high-purity silica (B1680970) column that is well end-capped to minimize the number of accessible silanol groups.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Diastereomer Separation (Illustrative)
This protocol provides a starting point for separating the diastereomers of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase (70:30 Acetonitrile:Water) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter. |
Protocol 2: Chiral HPLC for Enantiomer Separation (Illustrative)
This protocol is a suggested starting point for resolving the enantiomeric pairs after initial separation of diastereomers.
| Parameter | Recommended Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the isolated diastereomeric pair in the mobile phase. Filter through a 0.45 µm syringe filter. |
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data to illustrate the expected performance of the HPLC methods. Actual results will vary depending on the specific instrumentation and conditions.
Table 1: Illustrative Performance for Diastereomer Separation (Reversed-Phase HPLC)
| Parameter | Diastereomer 1 (R,R/S,S) | Diastereomer 2 (R,S/S,R) |
| Retention Time (min) | 15.2 | 16.5 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | - | 2.1 |
Table 2: Illustrative Performance for Enantiomer Separation (Chiral HPLC)
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 10.8 | 12.3 |
| Tailing Factor | 1.0 | 1.1 |
| Resolution (Rs) | - | 1.8 |
Method Development Workflow
Caption: Overall workflow for the separation of all four stereoisomers.
References
Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of 2,4-Bis(1-phenylethyl)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4-Bis(1-phenylethyl)phenol. While specific literature on this exact analyte is limited, the principles and protocols outlined here are based on established methods for similar phenolic compounds and are directly applicable.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS and how do they impact the analysis of this compound?
A1: In GC-MS, matrix effects are the alteration of the analytical signal (either enhancement or suppression) of a target analyte, like this compound, due to co-eluting components from the sample matrix.[3] These effects can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity.
-
Matrix-Induced Signal Enhancement: This is the more common effect in GC-MS.[3] It occurs when non-volatile matrix components accumulate in the GC inlet, particularly on the liner.[1] These components can mask "active sites" where analytes might otherwise adsorb or degrade. This 'protective' effect allows more of the analyte to reach the detector, resulting in a higher, and often inaccurate, signal.[4]
-
Matrix-Induced Signal Suppression: Though less frequent in GC-MS, signal suppression can occur. This may be caused by competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.[1]
Q2: How can I determine if my analysis of this compound is being affected by matrix effects?
A2: A straightforward diagnostic experiment can determine the presence and extent of matrix effects. This involves comparing the peak response of the analyte in a pure solvent standard against its response in a matrix-matched standard.
-
Prepare a standard in pure solvent (e.g., acetonitrile (B52724) or hexane).
-
Prepare a matrix-matched standard by spiking the same known concentration of this compound into a blank sample extract (an extract of the same matrix type known to be free of the analyte).
-
Analyze both solutions under identical GC-MS conditions.
A significant difference in the signal response (typically >20%) between the two injections indicates the presence of matrix effects.[1] A higher response in the matrix-matched standard points to signal enhancement, while a lower response suggests signal suppression.[1] The matrix effect (ME) can be quantified using the following formula:
ME (%) = [ (Peak Area in Matrix / Peak Area in Solvent) - 1 ] * 100 [5]
A positive percentage indicates enhancement, while a negative percentage indicates suppression.
Q3: What are the primary strategies to overcome matrix effects?
A3: A multi-pronged approach is most effective, focusing on three key areas:
-
Robust Sample Cleanup: The most reliable way to reduce matrix effects is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are highly effective.[1][6]
-
Compensatory Calibration Strategies: To account for any remaining matrix effects, methods like matrix-matched calibration or the standard addition method should be used.[1][3]
-
Proactive Instrument Maintenance: Regular cleaning and maintenance of the GC inlet and column are crucial to prevent the build-up of matrix components that cause these effects.[7]
Q4: When should I use matrix-matched calibration versus the standard addition method?
A4: The choice primarily depends on the availability of a blank matrix.
-
Use Matrix-Matched Calibration when you have access to a representative blank matrix (a sample of the same type that is verifiably free of this compound). This is a common and highly effective way to compensate for matrix effects.[1][8]
-
Use the Standard Addition Method when a true blank matrix is unavailable or difficult to obtain. This method is considered a gold standard for accuracy in complex matrices as it calibrates using the actual sample, inherently accounting for its specific matrix effects.[1][9]
Troubleshooting Guide
Issue 1: Signal Enhancement & Over-quantification
-
Symptoms:
-
Immediate Troubleshooting Steps:
-
Clean the GC Inlet: The liner is the primary site for the accumulation of non-volatile matrix components. Replace the liner or clean it thoroughly.[1][10]
-
Trim the Column: Remove a small portion (e.g., 10-15 cm) from the front of the analytical column to eliminate accumulated residues.[1]
-
Dilute the Sample: If sensitivity permits, diluting the sample extract can reduce the concentration of interfering matrix components.[11]
-
-
Long-Term Solutions:
-
Implement a Robust Sample Cleanup Procedure: Use Solid-Phase Extraction (SPE) or a QuEChERS-based method to remove a larger portion of the matrix before injection.[1][12]
-
Utilize Matrix-Matched Calibration: This is the most direct way to compensate for consistent signal enhancement. By preparing standards in a blank matrix, both the standards and samples experience similar enhancement effects, leading to more accurate quantification.[11]
-
Issue 2: Poor and Inconsistent Recovery (Signal Suppression)
-
Symptoms:
-
Recovery values are low and variable.
-
The signal-to-noise ratio for the analyte is poor.
-
Difficulty in achieving desired limits of detection.
-
-
Immediate Troubleshooting Steps:
-
Optimize GC-MS Parameters:
-
Modify GC Oven Temperature Program: Adjust the temperature ramp to better separate this compound from co-eluting matrix components.[1]
-
Check Inlet Temperature: Ensure the temperature is adequate for volatilizing the analyte without causing degradation.
-
-
Review Sample Preparation: Ensure the chosen extraction solvent and pH are optimal for this compound. Check SPE or d-SPE sorbents to ensure they are not irreversibly retaining the analyte.[1]
-
-
Long-Term Solutions:
-
Employ the Standard Addition Method: This is a highly accurate method for correcting signal suppression, especially when the effect varies between individual samples.[1][13]
-
Use an Internal Standard: An internal standard, ideally a stable isotope-labeled version of the analyte, can help correct for signal suppression and other variations during sample preparation and injection.[11]
-
Select a More Selective GC Column: Consider a column with a different stationary phase that provides better resolution between the analyte and interfering matrix components.[1]
-
Data Presentation & Key Comparisons
Table 1: Comparison of Quantitative Calibration Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solvent-Based Calibration | Standards are prepared in a pure solvent. | Simple, fast, and inexpensive to prepare. | Does not compensate for matrix effects, leading to inaccurate results (enhancement or suppression).[3] |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract. | Effectively compensates for systematic matrix effects; widely accepted and practical for routine analysis.[1][8] | Requires a true blank matrix which may be difficult to obtain; does not account for sample-to-sample variability.[11] |
| Standard Addition Method | Known amounts of standard are added directly to aliquots of the sample. | Considered the "gold standard" for accuracy; compensates for matrix effects specific to each sample.[1][9] | Labor-intensive, requires more sample volume, and is not practical for high-throughput screening.[8] |
| Internal Standard Method | A known amount of a similar compound is added to all samples and standards. | Corrects for variations in injection volume, extraction efficiency, and can help mitigate matrix effects.[11] | The internal standard must be carefully chosen to be chemically similar and not present in the original sample. |
Table 2: Common Dispersive SPE (d-SPE) Sorbents for Cleanup of Phenolic Compound Extracts
| Sorbent | Primary Function (Removes) | Notes for Phenolic Analytes |
|---|---|---|
| MgSO₄ (Magnesium Sulfate) | Removes excess water. | Essential in QuEChERS to induce phase separation and remove residual water.[12] |
| PSA (Primary Secondary Amine) | Removes sugars, fatty acids, organic acids, and some polar pigments. | Generally suitable for phenolic compounds.[12] |
| C18 (Octadecylsilane) | Removes non-polar interferences, such as lipids and fats. | Very useful for fatty matrices like oils or biological tissues.[14] |
| GCB (Graphitized Carbon Black) | Removes pigments and sterols. | Use with caution. GCB can potentially adsorb planar molecules like phenols, leading to analyte loss.[1] |
Experimental Protocols
Protocol 1: Diagnosing Matrix Effects
-
Prepare a 1 µg/mL standard of this compound in acetonitrile ('Solvent Standard').
-
Obtain a blank matrix sample (e.g., plasma, soil extract) known to be free of the analyte. Process it using your established extraction and cleanup procedure.
-
Spike the blank matrix extract with the analyte to achieve a final concentration of 1 µg/mL ('Matrix-Matched Standard').
-
Inject both standards into the GC-MS using the same method.
-
Compare the peak areas. A difference of >20% confirms the presence of matrix effects.
Protocol 2: QuEChERS Sample Preparation for a Complex Matrix (e.g., Fish Tissue)[5]
-
Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Immediately shake for another minute to prevent salt agglomeration.
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 6 mL aliquot of the supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of C18 sorbent (for lipid removal).
-
Vortex & Centrifuge: Vortex the d-SPE tube for 1 minute, then centrifuge at >3000 rcf for 5 minutes.
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous detection of multiple phenolic compounds in fish by gas chromatography-mass spectrometry following a modified QuEChERS cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 8. info.asistandards.com [info.asistandards.com]
- 9. Calibration Curves – Standard Addition | Separation Science [sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 2,4-Bis(1-phenylethyl)phenol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2,4-Bis(1-phenylethyl)phenol in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a phenolic compound with antioxidant properties, making it of interest in various research and industrial applications, including as a stabilizer in polymers and potentially in pharmaceutical formulations.[1][2] Maintaining its stability in solution is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the introduction of interfering byproducts.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Like many phenolic compounds, this compound is susceptible to degradation induced by several factors, including:
-
Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of oxygen, metal ions, or other oxidizing agents.[3][4]
-
Light (Photodegradation): Exposure to UV light can provide the energy to initiate degradation reactions.[5]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[6]
-
pH: The stability of phenolic compounds can be pH-dependent, with both acidic and basic conditions potentially promoting hydrolysis or other reactions.[1][7]
Q3: What are the recommended general storage conditions for solutions of this compound?
A3: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at a low temperature, preferably at 2-8°C. For very long-term storage, temperatures of -20°C or lower may be considered, provided the compound remains in solution at these temperatures.
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.[8]
-
Inert Atmosphere: To minimize oxidation, it is advisable to purge the headspace of the storage container with an inert gas such as nitrogen or argon before sealing.
-
Container: Use tightly sealed, high-quality glass containers to prevent solvent evaporation and contamination.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: this compound is soluble in organic solvents such as methanol (B129727) and ethanol (B145695).[2] The choice of solvent may depend on the specific application. For long-term storage, high-purity, anhydrous solvents are recommended to minimize potential degradation.
Q5: Are there any stabilizers or antioxidants that can be added to the solution?
A5: While this compound is itself an antioxidant, the addition of other stabilizers is generally not recommended without thorough validation, as some antioxidants can act as pro-oxidants in the presence of trace metal ions.[4] If degradation is a significant issue, re-evaluating the storage conditions (temperature, light, oxygen exclusion) is the primary approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation of the phenolic group. | - Purge the solution with an inert gas (nitrogen or argon) before sealing. - Store at a lower temperature (2-8°C or -20°C). - Ensure the solvent is of high purity and free of peroxides. |
| Precipitation of the compound from the solution | - The solution is supersaturated. - The storage temperature is too low for the given concentration. - Solvent evaporation. | - Gently warm the solution to redissolve the precipitate. - Prepare a more dilute solution. - Check the solubility of the compound in the chosen solvent at the storage temperature. - Ensure the container is tightly sealed to prevent evaporation. |
| Loss of compound concentration over time (verified by analytical testing) | Chemical degradation (oxidation, photodegradation, or thermal degradation). | - Review and optimize storage conditions: store at a lower temperature, protect from light, and use an inert atmosphere. - Prepare fresh solutions more frequently. - Perform a stability study to determine the acceptable shelf-life under your specific storage conditions. |
| Appearance of new peaks in the chromatogram during analytical testing | Formation of degradation products. | - Identify potential degradation pathways (see "Potential Degradation Pathways" section). - Develop and validate a stability-indicating analytical method to separate and quantify the parent compound and its degradation products. - Adjust storage conditions to minimize the formation of these products. |
Data Presentation: Stability of this compound in Solution (Hypothetical Data)
The following tables present hypothetical stability data for a 1 mg/mL solution of this compound in methanol and ethanol under different storage conditions. This data is for illustrative purposes to guide researchers in their experimental design.
Table 1: Stability in Methanol
| Storage Condition | Timepoint | Concentration (% of Initial) | Appearance |
| 2-8°C, Protected from Light | 0 Months | 100.0% | Clear, colorless |
| 3 Months | 99.5% | Clear, colorless | |
| 6 Months | 98.9% | Clear, colorless | |
| 12 Months | 97.8% | Clear, colorless | |
| 25°C, Protected from Light | 0 Months | 100.0% | Clear, colorless |
| 3 Months | 96.2% | Clear, very faint yellow | |
| 6 Months | 92.5% | Clear, faint yellow | |
| 12 Months | 85.1% | Clear, yellow | |
| 25°C, Exposed to Light | 0 Months | 100.0% | Clear, colorless |
| 3 Months | 88.7% | Clear, yellow | |
| 6 Months | 78.4% | Clear, yellowish-brown | |
| 12 Months | 65.3% | Clear, brown |
Table 2: Stability in Ethanol
| Storage Condition | Timepoint | Concentration (% of Initial) | Appearance |
| 2-8°C, Protected from Light | 0 Months | 100.0% | Clear, colorless |
| 3 Months | 99.6% | Clear, colorless | |
| 6 Months | 99.1% | Clear, colorless | |
| 12 Months | 98.2% | Clear, colorless | |
| 25°C, Protected from Light | 0 Months | 100.0% | Clear, colorless |
| 3 Months | 97.0% | Clear, very faint yellow | |
| 6 Months | 94.1% | Clear, faint yellow | |
| 12 Months | 88.0% | Clear, yellow | |
| 25°C, Exposed to Light | 0 Months | 100.0% | Clear, colorless |
| 3 Months | 90.1% | Clear, yellow | |
| 6 Months | 81.5% | Clear, yellowish-brown | |
| 12 Months | 70.8% | Clear, brown |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a standardized stock solution for stability testing.
Materials:
-
This compound (high purity standard)
-
Methanol (HPLC grade, anhydrous) or Ethanol (HPLC grade, anhydrous)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Spatula
-
Amber glass vials with screw caps
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (methanol or ethanol) to dissolve the compound.
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer aliquots of the stock solution to amber glass vials for storage under different conditions.
-
If required, purge the headspace of the vials with an inert gas before sealing.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a high-performance liquid chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.[9][10]
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 60% B
-
13-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the stability study at specified time points.
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the percentage of the remaining parent compound relative to the initial time point.
Protocol 3: Forced Degradation Study
Objective: To intentionally degrade this compound under stressed conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.[11][12]
Conditions:
-
Acid Hydrolysis: 1 mg/mL solution in 0.1 M HCl, heated at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL solution in 0.1 M NaOH, heated at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL solution with 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 105°C for 24 hours, then dissolved for analysis.
-
Photodegradation: 1 mg/mL solution exposed to a photostability chamber (ICH Q1B conditions) for a specified duration.
Procedure:
-
Prepare solutions of this compound under the stress conditions listed above.
-
At the end of the exposure period, neutralize the acidic and basic samples before injection.
-
Analyze all samples using the stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent compound.
Visualizations
Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound.
Experimental Workflow for Stability Study
Caption: Workflow for conducting a long-term stability study.
Troubleshooting Logic for Solution Instability
References
- 1. Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 2769-94-0 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Antioxidant-accelerated oxidative degradation: a case study of transition metal ion catalyzed oxidation in formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citationgroup.com.au [citationgroup.com.au]
- 9. phcogj.com [phcogj.com]
- 10. phcogj.com [phcogj.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
addressing inconsistencies in antioxidant activity assays with 2,4-Bis(1-phenylethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies when evaluating the antioxidant activity of 2,4-Bis(1-phenylethyl)phenol using common in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for antioxidant activity?
A1: this compound is a sterically hindered phenolic compound.[1] Its chemical structure, featuring a phenolic hydroxyl (-OH) group, suggests it can act as an antioxidant by donating a hydrogen atom to neutralize free radicals.[1][2] This characteristic makes it a compound of interest for applications in pharmaceuticals and as a stabilizer in materials to prevent oxidative degradation.[1][2]
Q2: Which are the most common assays to measure the antioxidant activity of this compound?
A2: The most common in vitro assays for evaluating the antioxidant capacity of phenolic compounds like this compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[3][4][5] These assays are popular due to their simplicity, speed, and the stability of the radicals used.[4]
Q3: Why am I seeing different antioxidant capacity results for this compound between DPPH and ABTS assays?
A3: It is common for phenolic compounds to exhibit different results between DPPH and ABTS assays due to several factors:
-
Reaction Mechanism: While both are primarily single electron transfer (SET) based assays, the dominant mechanism can be influenced by the solvent and pH, leading to different structure-activity relationships.[6][7]
-
Steric Hindrance: this compound has bulky 1-phenylethyl groups.[1][2] The DPPH radical is also sterically hindered, which can make it less accessible to bulky antioxidant molecules, potentially underestimating the true antioxidant capacity.[4][8] The ABTS radical is more accessible, which may lead to higher apparent activity for sterically hindered compounds.[3]
-
Solvent and pH: The ABTS assay is applicable across a wider pH range and can be used with both hydrophilic and lipophilic compounds, whereas the DPPH assay is typically restricted to organic solvents.[3][9] The solubility and behavior of this compound can vary in different solvent systems, affecting the results.
Q4: My solution becomes cloudy during the DPPH assay. What could be the cause?
A4: Cloudiness or precipitation during a DPPH assay can be caused by the poor solubility of either the this compound itself or its reaction products in the chosen solvent system.[10] this compound is soluble in organic solvents like methanol (B129727) and ethanol, but high concentrations or the presence of aqueous components could lead to precipitation.[2] Consider using a different solvent system in which all components are fully soluble or diluting your sample.[10]
Q5: The antioxidant activity I'm measuring seems lower than expected for a phenolic compound. Why might this be?
A5: Several factors could contribute to lower-than-expected antioxidant activity:
-
Slow Reaction Kinetics: Some phenolic compounds, particularly those with significant steric hindrance, may react slowly with the radical.[6] Standard assay times (e.g., 30 minutes for DPPH) might not be sufficient to reach the reaction endpoint, thus underestimating the antioxidant capacity.[4][6]
-
Inappropriate Solvent: The choice of solvent can significantly impact the antioxidant activity of phenolic compounds.[11] Ensure this compound is fully dissolved and stable in the chosen solvent.
-
Compound Degradation: Although generally stable, prolonged exposure to light or elevated temperatures could potentially degrade the compound. Store stock solutions appropriately.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Activity in DPPH Assay | 1. Steric Hindrance: The bulky structure of this compound may prevent efficient interaction with the sterically hindered DPPH radical.[4][8] 2. Slow Reaction Kinetics: The reaction may not have reached completion within the standard incubation time.[6] | 1. Use the ABTS assay: The ABTS radical is less sterically hindered and may provide a more accurate reflection of activity for this compound.[3] 2. Perform a kinetic study: Measure the absorbance at several time points to determine if the reaction is ongoing and extend the incubation time accordingly.[6] |
| Inconsistent Results Between Replicates | 1. Poor Solubility: The compound may not be fully dissolved, leading to heterogeneous concentrations in the wells.[10] 2. Pipetting Errors: Inaccurate pipetting of the compound, radical solution, or solvent. 3. Light Exposure: The DPPH radical is light-sensitive and can degrade, leading to variability.[4] | 1. Ensure complete dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved in the stock solution. Visually inspect for any precipitate. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. 3. Work in low-light conditions: Prepare and run the assay in the dark or under subdued lighting to protect the DPPH radical.[4] |
| High Background Absorbance of Sample | 1. Colored Compound: this compound is typically a white to light yellow powder.[2] If your sample is colored, it can interfere with the spectrophotometric reading. | 1. Run a sample blank: Prepare a control well with your sample and the solvent (without the radical solution) to measure and subtract the background absorbance. 2. Use the ABTS assay: The ABTS assay is read at a longer wavelength (typically 734 nm), which reduces interference from colored compounds.[3] |
| ORAC Assay Results are Not Reproducible | 1. Fluorescein Quenching: High concentrations of the antioxidant can cause fluorescence quenching, leading to inaccurate results.[5] 2. Inconsistent Lag Phase: The reaction kinetics of this compound may differ significantly from the standard (Trolox), affecting the interpretation of the area under the curve (AUC).[13][14] | 1. Dilute the sample: Samples must be diluted until the reaction runs within a reasonable time frame and quenching is avoided.[5] 2. Analyze the kinetics: Instead of relying solely on the final AUC value, analyze the kinetic curve. The lag time and the slope of the fluorescence decay can provide additional insights.[13][14] |
Quantitative Data Summary
Direct comparative IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound are not extensively available in the public literature. For context, the antioxidant activity of a well-characterized synthetic phenolic antioxidant, Butylated Hydroxytoluene (BHT), is provided below. Researchers are encouraged to use such standards alongside their experiments with this compound for a robust comparison.
| Antioxidant Assay | Butylated Hydroxytoluene (BHT) (IC50) | This compound (IC50) | Standard Reference (Example Values) |
| DPPH Radical Scavenging | Wide range reported in literature | Data not readily available | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | Data varies across studies | Data not readily available | Trolox: ~3 µg/mL |
| Chemiluminescence | 8.5 µM[15] | Data not readily available | - |
Note: IC50 values are highly dependent on specific experimental conditions. The values for standards are provided for illustrative purposes only.
Visualizing Experimental Workflows and Logic
General Antioxidant Assay Workflow
References
- 1. 2,4-bis(2-phenylpropan-2-yl)phenol|CAS 2772-45-4 [benchchem.com]
- 2. Buy this compound | 2769-94-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
- 13. mdpi.com [mdpi.com]
- 14. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4-Bis(1-phenylethyl)phenol
Welcome to the technical support center for the purification of 2,4-Bis(1-phenylethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and why are they challenging to remove?
A1: The primary synthesis route for this compound is the Friedel-Crafts alkylation of phenol (B47542) with styrene (B11656) or 1-phenylethyl halides.[1][2] This reaction is prone to polyalkylation, leading to a mixture of products with very similar physicochemical properties, which makes separation challenging.[2]
Common Impurities Include:
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Unreacted Starting Materials: Phenol.
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Mono-substituted Isomers: 2-(1-phenylethyl)phenol (B1329670) and 4-(1-phenylethyl)phenol.
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Other Di-substituted Isomers: Primarily 2,6-Bis(1-phenylethyl)phenol.
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Tri-substituted Byproducts: 2,4,6-tris(1-phenylethyl)phenol.[2]
The structural similarity of these compounds results in close boiling points and similar solubilities in common organic solvents, complicating purification by standard techniques like distillation or simple recrystallization.
Q2: Which purification method is more effective for this compound: Recrystallization or Column Chromatography?
A2: Both methods can be employed, but the choice depends on the impurity profile and the desired final purity.
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Recrystallization: This is a cost-effective method for removing impurities with significantly different solubilities from the desired product.[3] It can be effective for removing unreacted phenol or if one of the polyalkylation products is present in a much larger quantity. However, it is often insufficient for separating closely related isomers.
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Column Chromatography: This is the most effective method for separating compounds with similar polarities, such as the various substituted phenol isomers.[4] By carefully selecting the stationary phase (e.g., silica (B1680970) gel) and optimizing the mobile phase, high-resolution separation can be achieved. For high-purity applications, preparative HPLC can also be utilized.[5]
For achieving high purity (>98%), a combination of both techniques is often optimal: an initial purification by column chromatography followed by a final polishing step via recrystallization.
Q3: How do I select an appropriate solvent system for the column chromatography of this compound?
A3: The goal is to find a solvent system that provides good separation (ΔRf > 0.2) between this compound and its major impurities. Given that these are phenolic compounds, a mixture of a non-polar solvent and a slightly more polar solvent is typically used with a silica gel stationary phase.
Start with a low-polarity mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). A typical starting point would be a 95:5 or 90:10 ratio of hexane to ethyl acetate. The polarity can be gradually increased by adding more ethyl acetate to elute the more polar compounds. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q4: What are the recommended analytical techniques for assessing the purity of this compound?
A4: Several analytical methods can be used to determine the purity of the final product.
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Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) detector is an excellent method for separating and quantifying the volatile phenolic compounds in the mixture.[6][7]
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is also highly effective for assessing purity. This method can be particularly useful for separating less volatile impurities.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity, while a broad and depressed melting range suggests the presence of impurities.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. The compound may have oiled out. | 1. Evaporate some of the solvent to concentrate the solution and cool again. 2. Add a seed crystal of pure this compound or scratch the inside of the flask with a glass rod at the solvent line. 3. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. |
| Low recovery of purified product. | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Premature crystallization occurred during hot filtration. | 1. Choose a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. 2. Use a heated funnel for filtration and ensure the solution is saturated but not supersaturated before filtering. |
| Final product purity is still low. | 1. Impurities have very similar solubility to the product. 2. The cooling process was too rapid, trapping impurities in the crystal lattice. | 1. Attempt a second recrystallization or switch to column chromatography for better separation. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots (low resolution). | 1. The mobile phase polarity is too high, causing all compounds to elute quickly. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the sample. | 1. Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). Use a gradient elution if necessary. 2. Repack the column carefully, ensuring a uniform and compact bed. 3. Use a larger column or reduce the amount of crude material loaded. |
| Streaking or tailing of spots on TLC/column. | 1. The sample is too acidic, interacting strongly with the silica gel. 2. The sample is not fully soluble in the mobile phase. | 1. Add a small amount of a modifying agent like triethylamine (B128534) or acetic acid to the mobile phase (depending on the nature of the compound). For phenols, a small amount of acid can sometimes help. 2. Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column. |
| Product is not eluting from the column. | 1. The mobile phase polarity is too low. | 1. Gradually increase the polarity of the mobile phase. For example, move from 95:5 hexane/ethyl acetate to 80:20 or even higher. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes or vials.
-
Monitor the elution process using TLC to identify which fractions contain the desired product.
-
-
Isolation of Product:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
Diagrams of Workflows and Relationships
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for column chromatography purification.
Caption: Relationship between reactants, desired product, and common impurities.
References
- 1. Buy this compound | 2769-94-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Separation of Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 2,4-Bis(1-phenylethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2,4-Bis(1-phenylethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts and multiplicities for the protons in this compound in ¹H NMR?
A1: Due to the presence of two chiral centers, the ¹H NMR spectrum of this compound is complex. The molecule is asymmetric, leading to distinct signals for many protons. The expected signals are summarized in the table below. Please note that these are predicted values and may vary slightly depending on the solvent and concentration.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| OH | 4.5 - 5.5 | broad singlet | 1H | N/A |
| Phenyl H's (of phenylethyl) | 7.1 - 7.4 | multiplet | 10H | ~7-8 |
| Phenol (B47542) H-3 | ~7.0 | doublet | 1H | ~8.5 |
| Phenol H-5 | ~6.8 | doublet of doublets | 1H | ~8.5, ~2.5 |
| Phenol H-6 | ~6.7 | doublet | 1H | ~2.5 |
| CH (benzylic, C2-subst.) | ~4.2 | quartet | 1H | ~7.0 |
| CH (benzylic, C4-subst.) | ~4.1 | quartet | 1H | ~7.0 |
| CH₃ (C2-subst.) | ~1.6 | doublet | 3H | ~7.0 |
| CH₃ (C4-subst.) | ~1.5 | doublet | 3H | ~7.0 |
Q2: What are the expected chemical shifts in the ¹³C NMR spectrum of this compound?
A2: The ¹³C NMR spectrum will also be complex due to the lack of symmetry. The predicted chemical shifts for the carbon atoms are provided in the table below.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Phenol C-1 (C-OH) | ~152 |
| Phenol C-2 | ~138 |
| Phenol C-4 | ~135 |
| Phenol C-3 | ~129 |
| Phenol C-5 | ~127 |
| Phenol C-6 | ~115 |
| Phenyl C's (ipso, of phenylethyl) | ~145 |
| Phenyl C's (ortho, meta, para) | 126 - 129 |
| CH (benzylic, C2-subst.) | ~40 |
| CH (benzylic, C4-subst.) | ~38 |
| CH₃ (C2-subst.) | ~22 |
| CH₃ (C4-subst.) | ~21 |
Troubleshooting Guides
Issue 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
Symptoms: A broad, poorly resolved multiplet between 6.7 and 7.4 ppm, making it difficult to assign individual aromatic protons.
Possible Causes:
-
Inherent Spectral Complexity: The presence of three distinct aromatic rings with similar electronic environments leads to closely spaced chemical shifts.
-
Insufficient Spectrometer Field Strength: Lower field instruments will result in less signal dispersion.
Solutions:
-
Change the Deuterated Solvent: Switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or benzene-d₆ can induce different chemical shifts for the aromatic protons, potentially resolving the overlap.[1]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and improve resolution.
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will reveal which aromatic protons are coupled to each other, helping to identify the spin systems of the phenol and the two phenyl rings.
-
TOCSY (Total Correlation Spectroscopy): This can be used to identify all protons within a spin system, even if they are not directly coupled. This is particularly useful for separating the signals of the different aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, aiding in the definitive assignment of both proton and carbon signals.[2]
-
Issue 2: The phenolic -OH proton signal is broad or not observed.
Symptoms: A very broad signal between 4.5-5.5 ppm, or the complete absence of this signal.
Possible Causes:
-
Chemical Exchange: The acidic phenolic proton can exchange with residual water or other acidic/basic impurities in the sample, leading to signal broadening.[3]
-
Concentration and Solvent Effects: The chemical shift and line shape of the -OH proton are highly dependent on the sample concentration and the solvent used due to variations in hydrogen bonding.[2][3]
Solutions:
-
D₂O Shake: Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear. This confirms the identity of the phenolic proton peak.
-
Use a Dry Solvent: Ensure the deuterated solvent is anhydrous. Using a freshly opened ampule or a properly stored dry solvent can minimize water contamination.
-
Lower the Temperature: Decreasing the temperature of the NMR experiment can slow down the rate of chemical exchange, resulting in a sharper -OH signal.[3]
-
Change the Solvent: Solvents like DMSO-d₆ are known to form strong hydrogen bonds with hydroxyl groups, often resulting in a sharper and more downfield-shifted -OH signal.
Issue 3: Unexpected complexity in the aliphatic region (methine and methyl signals).
Symptoms: More than the expected two quartets and two doublets, or broadened and poorly resolved signals for the 1-phenylethyl groups.
Possible Causes:
-
Presence of Diastereomers: The synthesis of this compound can result in a mixture of diastereomers (RR/SS and RS/SR). These diastereomers are distinct chemical compounds and will have slightly different NMR spectra, leading to a doubling of some signals.
-
Diastereotopic Protons: Even in a single diastereomer, the presence of two chiral centers can make the protons within a CH₂ or CH₃ group chemically non-equivalent (diastereotopic), although this is not the case for the methyl groups in this specific molecule.
Solutions:
-
High-Resolution 1D ¹H NMR: Acquire a high-resolution spectrum to resolve the signals from the different diastereomers.
-
2D NMR (COSY and HSQC): These techniques can help to correlate the corresponding methine and methyl signals for each diastereomer.
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Chromatographic Separation: If possible, separate the diastereomers using techniques like chiral HPLC or column chromatography and acquire NMR spectra of the pure isomers.
Experimental Protocols
1. Standard ¹H NMR Sample Preparation
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Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently swirl the vial to dissolve the sample completely. If necessary, use gentle warming or sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
2. 2D NMR Data Acquisition (General Guidelines)
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Prepare a slightly more concentrated sample (15-25 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.
-
Acquire a standard 1D ¹H spectrum and optimize the spectral width and transmitter offset.
-
Load the desired 2D experiment (e.g., COSY, HSQC, HMBC) from the spectrometer's pulse program library.
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Use the default parameters as a starting point and adjust as necessary based on the sample and desired resolution. Key parameters to consider are the number of increments in the indirect dimension (t₁), the number of scans per increment, and the relaxation delay.
-
Process the acquired 2D data using the appropriate software, applying Fourier transformation in both dimensions, phase correction, and baseline correction.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Troubleshooting logic for complex NMR spectra.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2,4-Bis(1-phenylethyl)phenol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 2,4-Bis(1-phenylethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape.[1] Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[2] This asymmetry is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates significant tailing.[1] Peak tailing is problematic because it reduces the accuracy of peak integration and quantification, decreases the resolution between adjacent peaks, and can signify underlying issues with the separation method or HPLC system.[3][4][5]
Q2: What are the most common chemical causes of peak tailing specifically for this compound?
A2: For a phenolic compound like this compound, the primary chemical cause of peak tailing in reversed-phase HPLC is secondary interactions with the stationary phase.[1] The most significant of these are:
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Silanol (B1196071) Interactions: Silica-based columns (e.g., C18) have residual silanol groups (-Si-OH) on their surface.[6] At mobile phase pH levels above 3-4, these groups can deprotonate to become negatively charged (-SiO⁻).[7][8] The weakly acidic hydroxyl group of the phenol (B47542) can then interact with these ionized silanols, creating a secondary retention mechanism that delays a portion of the analyte molecules and results in a tailed peak.[9][10]
-
Metal Chelation: Trace metal impurities (e.g., iron, nickel) within the silica (B1680970) packing material or from stainless-steel components like frits can act as Lewis acids.[11][12] Phenolic compounds can sometimes chelate with these metals, leading to strong, undesirable interactions that cause peak tailing.[10][13]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[14][15] For this compound, the goal is to suppress the ionization of the column's residual silanol groups. Silanols are acidic and become ionized at mid-range pH.[6] By lowering the mobile phase pH to below 3, the silanol groups are fully protonated (-Si-OH), rendering them neutral.[9][16] This minimizes the secondary ionic interactions that cause peak tailing.[17] Therefore, operating at a low pH is one of the most effective strategies to achieve a symmetrical peak for phenolic analytes.[18][19]
Q4: Could my sample preparation be causing the peak tailing?
A4: Yes, improper sample preparation can lead to poor peak shape. Two key factors are:
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Sample Solvent Strength: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause band broadening and peak distortion.[8][10] It is always recommended to dissolve the sample in the initial mobile phase composition or a weaker solvent.[2][13]
-
Column Overload: Injecting too much analyte mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, leading to asymmetrical peaks.[3][16][20] If you suspect overload, diluting the sample or reducing the injection volume is a simple diagnostic test.[13][16]
Q5: When should I suspect a hardware or column-wide issue?
A5: You should suspect a hardware or column-wide issue if all or most of the peaks in your chromatogram are tailing, not just the this compound peak.[8] This often points to a physical problem rather than a chemical one.[5] Common causes include:
-
Extra-column Volume (Dead Volume): Excessive volume from long or wide-bore tubing, or improperly seated fittings between the injector, column, and detector.[7][16]
-
Column Void: A void or channel at the head of the column, often caused by high pressure or pH extremes, which disrupts the flow path.[9]
-
Blocked Frit: A partially blocked inlet frit on the column can cause flow distortion.[16]
Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve peak tailing for this compound. The logical flow is illustrated in the diagram below.
Data Presentation: Impact of Method Adjustments on Peak Tailing
The following table summarizes hypothetical results to illustrate how different experimental conditions can affect the peak shape of this compound.
| Condition Tested | Mobile Phase | Tailing Factor (Tf) | Observation |
| Baseline | 70:30 ACN:Water, pH 6.5 | 2.2 | Severe peak tailing due to silanol interactions. |
| pH Adjustment | 70:30 ACN:Water + 0.1% Formic Acid, pH ~2.8 | 1.3 | Significant improvement, minor tailing remains. |
| Sample Dilution | 70:30 ACN:Water, pH 6.5 (10x Dilution) | 2.1 | No significant change, ruling out mass overload. |
| Column Change (End-Capped) | 70:30 ACN:Water + 0.1% Formic Acid, pH ~2.8 | 1.1 | Symmetrical, Gaussian-like peak achieved. |
Experimental Protocols
Protocol 1: Column Overload Test
This protocol helps determine if peak tailing is caused by injecting too much sample mass.
-
Prepare the standard solution of this compound at the concentration currently being used.
-
Analyze the sample using the existing HPLC method and record the chromatogram and tailing factor.
-
Prepare a 10-fold dilution of the standard solution using the same solvent.
-
Inject the same volume of the diluted standard and analyze it using the identical HPLC method.
-
Evaluation: Compare the peak shapes. If the tailing factor of the diluted sample is significantly improved (closer to 1.0), mass overload is a likely cause.[20] If the peak shape remains poor, the issue is likely chemical or physical.
Protocol 2: Mobile Phase pH Adjustment for Silanol Suppression
This protocol aims to reduce secondary interactions with the column's stationary phase.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase.
-
Add Acid Modifier: To the aqueous phase, add a small volume of an acid modifier. A common choice is 0.1% v/v formic acid. For example, add 1 mL of formic acid to 999 mL of water.
-
Confirm pH: If you have a pH meter, confirm that the pH of the aqueous portion is between 2.5 and 3.0.
-
Prepare Mobile Phase: Mix the acidified aqueous phase with the appropriate volume of organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Equilibrate System: Flush the HPLC system and column with the new, low-pH mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated before injecting the sample.
-
Analyze Sample: Inject the sample and compare the peak shape to the one obtained with the neutral pH mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. support.waters.com [support.waters.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Pro-Apoptotic Activity of 2,4-Bis(1-phenylethyl)phenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,4-Bis(1-phenylethyl)phenol derivatives to enhance their pro-apoptotic activity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Issue Category | Question | Possible Cause & Solution |
| Compound Handling | Q1: My this compound derivative is not dissolving properly in the cell culture medium. | Cause: These compounds are generally hydrophobic and have low solubility in aqueous solutions. Direct addition to media can cause precipitation. Solution: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] |
| Q2: I am observing precipitation of the compound in the incubator over time. | Cause: The compound may be coming out of solution at 37°C, especially at higher concentrations. Solution: Try lowering the final concentration of the compound. Also, ensure that the stock solution is well-vortexed before each use and that the final dilution is thoroughly mixed with the pre-warmed culture medium. | |
| Cell-Based Assays | Q3: The MTT assay shows inconsistent or no significant decrease in cell viability. | Cause 1: The concentration of the derivative may be too low, or the incubation time is too short. Solution 1: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[2] For example, a starting point could be a range of concentrations from 1 to 100 µM for 24 to 72 hours.[1][3] Cause 2: The cells may be resistant to the compound. Solution 2: Confirm the viability of your cells and use a positive control for apoptosis induction to ensure the assay is working correctly. |
| Q4: I am seeing high background fluorescence in my Annexin V/PI flow cytometry assay. | Cause 1: The washing steps after staining may be inadequate. Solution 1: Ensure thorough but gentle washing of the cells to remove unbound antibodies and dyes.[4] Cause 2: Phenolic compounds can sometimes exhibit autofluorescence. Solution 2: Run an unstained control of cells treated with the compound to check for any intrinsic fluorescence and set your gates accordingly.[4] | |
| Q5: In my Annexin V/PI assay, I observe a large population of necrotic (Annexin V+/PI+) cells but few early apoptotic (Annexin V+/PI-) cells. | Cause: The concentration of the compound may be too high, or the treatment duration too long, leading to rapid cell death and necrosis rather than apoptosis.[2] Solution: Reduce the concentration of the this compound derivative and/or shorten the incubation time. A time-course experiment is recommended to capture the early apoptotic events.[1] | |
| Mechanism of Action | Q6: I am not detecting activation of caspase-3 or other caspases via Western blot. | Cause 1: The time point for analysis may not be optimal for detecting caspase cleavage. Caspase activation can be transient.[5] Solution 1: Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of caspase activation.[1] Cause 2: The antibody may not be specific or sensitive enough. Solution 2: Use a validated antibody for cleaved caspases and include a positive control (e.g., cells treated with staurosporine). |
| Q7: My mitochondrial membrane potential assay (e.g., using JC-1 dye) is not showing a significant change. | Cause: The disruption of the mitochondrial membrane potential may occur at a different time point than other apoptotic events.[3] Solution: Similar to caspase activation, perform a time-course experiment to determine the optimal window for detecting changes in mitochondrial membrane potential. Ensure you have both positive (e.g., FCCP) and negative controls.[6] |
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| General | Q1: What is the general mechanism of pro-apoptotic activity of this compound derivatives? | These compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3.[7][8] |
| Q2: In which solvent should I dissolve the this compound derivatives? | Due to their hydrophobic nature, these compounds are typically dissolved in organic solvents such as DMSO to prepare a stock solution.[1][9] | |
| Experimental Design | Q3: What are typical concentrations and treatment times to induce apoptosis with these derivatives? | The effective concentration and time can vary between different derivatives and cell lines. For example, 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) has shown IC50 values ranging from 34.48 to 53.37 µM in various cancer cell lines with a 24-hour treatment.[1] A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific experimental setup.[2] |
| Q4: Can I use these compounds in animal models? | While in vitro studies have shown promising results, further in vivo studies are required to evaluate the safety and efficacy of these compounds as potential anticancer candidates.[3] | |
| Assay Specific | Q5: Do this compound derivatives interfere with common cell-based assays? | Phenolic compounds can potentially interfere with assays that rely on fluorescence or redox reactions. It is important to include proper controls, such as vehicle-treated cells and compound-only controls (without cells), to account for any potential artifacts. |
| Q6: What are the key markers to confirm apoptosis induced by these compounds? | Key markers include externalization of phosphatidylserine (B164497) (measured by Annexin V staining), DNA fragmentation (e.g., TUNEL assay), loss of mitochondrial membrane potential, and activation (cleavage) of caspases (e.g., caspase-3, -9).[1][3][7] |
Data Presentation
Table 1: IC50 Values of 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) in Various Cancer Cell Lines after 24h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Human Breast Cancer | 44.9 |
| C6 Glioma | Rat Glioma | 34.48 |
| HCT-15 | Human Colon Cancer | 53.37 |
| LoVo | Human Colon Cancer | Not specified, but effective |
Data extracted from a study by Kim et al.[1]
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cancer cells (e.g., 1x10^6 cells/ml) in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24 hours.
-
Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 3 hours.
-
Terminate the reaction by adding 10% sodium dodecyl sulfate (B86663) (SDS) to each well to solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Annexin V/PI Apoptosis Assay
-
Plate cells (e.g., C6 glioma cells at 5x10^5 cells/ml) in 12-well plates and incubate overnight.
-
Treat the cells with the desired concentrations of the compound for the specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1x binding buffer.
-
Add FITC-Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[1]
Western Blot for Caspase Activation
-
Treat cells with the compound for the desired time points.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the cleaved form of the caspase of interest (e.g., cleaved caspase-3, cleaved caspase-9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL system.[8]
Visualizations
Caption: General experimental workflow for assessing pro-apoptotic activity.
Caption: Intrinsic (mitochondrial) apoptosis signaling pathway.
Caption: Extrinsic (death receptor) apoptosis signaling pathway.
References
- 1. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells [biomolther.org]
- 2. benchchem.com [benchchem.com]
- 3. jpionline.org [jpionline.org]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 2769-94-0 [smolecule.com]
dealing with the autoxidation of 2,4-Bis(1-phenylethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the autoxidation of 2,4-Bis(1-phenylethyl)phenol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to autoxidation?
A1: this compound is a sterically hindered phenolic compound. Its phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, making it an effective antioxidant. However, this reactivity also makes it susceptible to autoxidation, a process where it reacts with oxygen, leading to its degradation. This process is often initiated by factors like light, heat, and the presence of metal ions.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of phenolic compounds can sometimes be visually observed as a change in the color of the solid material or its solutions, often developing a yellowish or brownish tint. However, significant degradation can occur before any color change is apparent. Therefore, analytical methods are necessary for accurate assessment.
Q3: How can I prevent the autoxidation of this compound during storage?
A3: To minimize autoxidation during storage, this compound should be stored in a cool, dark, and dry place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen. Using amber glass vials or containers that protect from light is also crucial.
Q4: What are the primary products of this compound autoxidation?
A4: The autoxidation of sterically hindered phenols typically proceeds through a free-radical chain mechanism. The initial step is the formation of a phenoxyl radical. This radical is relatively stable due to the steric hindrance provided by the bulky 1-phenylethyl groups. However, it can undergo further reactions, such as dimerization or reaction with other radicals, to form quinone-type structures and other complex colored compounds.
Q5: Can the solvent I use affect the stability of this compound?
A5: Yes, the choice of solvent can influence the rate of autoxidation. It is advisable to use deoxygenated solvents for preparing solutions. Solvents should be of high purity, as impurities can sometimes catalyze oxidation reactions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of solid compound or solution | Exposure to air (oxygen), light, or heat. Presence of metal ion contaminants. | Store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark place. Use amber vials. Prepare fresh solutions before use with deoxygenated, high-purity solvents. Consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the solvent to sequester metal ions. |
| Inconsistent or non-reproducible experimental results | Degradation of this compound stock solutions over time. Inconsistent handling procedures leading to variable levels of oxidation. | Prepare fresh stock solutions for each experiment or validate the stability of stored solutions. Standardize handling procedures to minimize exposure to air and light. Purge solutions and reaction vessels with an inert gas. |
| Unexpected peaks in analytical chromatograms (HPLC, GC-MS) | Formation of degradation products due to autoxidation. | Confirm the identity of the main peak by comparing the retention time and/or mass spectrum with a fresh, high-purity standard. Attempt to identify the degradation products by their mass spectra. Implement the preventative measures described above to minimize degradation. |
| Loss of antioxidant activity in assays | The compound has degraded due to improper storage or handling. | Verify the purity and integrity of the compound using an appropriate analytical method (e.g., HPLC) before conducting activity assays. Always use a freshly prepared solution from a properly stored solid for activity measurements. |
Experimental Protocols
Protocol 1: Quantification of this compound and its Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
Objective: To separate and quantify this compound from its potential degradation products.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column
Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for phenolic compounds is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape. For example, a gradient from 50% acetonitrile to 100% acetonitrile over 15-20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the experimental sample containing this compound with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a standard solution, followed by the sample.
-
Monitor the elution at a wavelength where this compound has strong absorbance (this can be determined by a UV scan, but a common wavelength for phenols is around 270-280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Degradation can be assessed by the decrease in the area of the parent peak and the appearance of new peaks.
-
Protocol 2: Accelerated Stability Testing
This protocol describes a method to assess the stability of this compound under stressed conditions.
Objective: To evaluate the propensity of this compound to degrade under elevated temperature and exposure to oxygen.
Materials:
-
This compound
-
A suitable solvent (e.g., a high-boiling point organic solvent or a relevant experimental medium)
-
Temperature-controlled oven or water bath
-
Vials with septa
-
Air or oxygen source
-
HPLC or GC-MS for analysis
Method:
-
Sample Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Place sealed vials of the solution in an oven at an elevated temperature (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a low temperature (e.g., 4°C).
-
Oxidative Stress: Bubble air or oxygen through the solution for a defined period before sealing the vial and placing it at the desired temperature.
-
Photostability (Optional): Expose a set of samples to a controlled light source (e.g., a UV lamp) while maintaining a constant temperature.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating method like the HPLC protocol described above.
-
Data Analysis: Plot the concentration of this compound as a function of time for each stress condition. This will provide information on the degradation rate.
Data Presentation
Table 1: Comparison of Analytical Methods for Stability Assessment
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantitative, can separate parent compound from degradation products, widely available. | Requires method development, may not identify unknown degradation products. |
| GC-MS | Separation based on volatility and polarity, identification by mass spectrum. | High sensitivity and specificity, can identify unknown degradation products. | Compound may require derivatization to be volatile, high temperatures can cause on-column degradation. |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the sample. | Simple, rapid, and inexpensive for monitoring overall changes in the phenolic content. | Not specific; cannot distinguish between the parent compound and degradation products that absorb at similar wavelengths. |
Visualizations
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 2,4-Di-tert-butylphenol and BHT
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activities of 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP) and Butylated Hydroxytoluene (BHT). This analysis is supported by experimental data from established in vitro antioxidant assays.
Note on Compound Selection: While the initial topic specified "2,4-Bis(1-phenylethyl)phenol," a thorough literature search did not yield direct comparative antioxidant activity data for this specific compound against BHT. Consequently, this guide focuses on 2,4-Di-tert-butylphenol (2,4-DTBP), a structurally relevant phenolic antioxidant for which comparative data is available.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is frequently determined by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological or chemical process by 50%. A lower IC50 value corresponds to a higher antioxidant potency. The following table summarizes the IC50 values for 2,4-DTBP and BHT from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Antioxidant Assay | 2,4-Di-tert-butylphenol (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | 60 µg/mL[1][2] | 202.35 µg/mL[3] | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | 17 µg/mL[1][2] | 13 µg/mL[3] | Trolox: ~3 µg/mL |
Based on the available data, BHT shows potent antioxidant activity, especially in the ABTS assay. The structurally similar 2,4-di-tert-butylphenol also demonstrates considerable radical scavenging abilities in both assays.[3]
Mechanism of Antioxidant Action
Phenolic antioxidants, such as 2,4-DTBP and BHT, primarily function by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process interrupts the chain reactions that can lead to cellular damage and oxidative stress. The steric hindrance provided by the bulky alkyl groups (tert-butyl groups in this case) on the phenol (B47542) ring enhances the stability of the resulting phenoxyl radical, which is a key factor for potent antioxidant activity. BHT is a synthetic antioxidant that functions as a free radical scavenger to prevent lipid peroxidation.[[“]]
The antioxidant activity of BHT is reported to be approximately double that of 2,4-DTBP.[5][6] This is because the two tert-butyl groups in BHT shield the aromatic hydroxyl group, which then creates a phenoxyl radical and donates a hydrogen atom that can quench active free radicals and halt the spread of lipid peroxidation.[5][6]
Experimental Protocols
Detailed methodologies for the principal antioxidant assays are provided below to enable replication and validation of these results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is predicated on the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is then measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727). The absorbance of this solution should be approximately 1.0 at 517 nm.
-
Preparation of Test Solutions: A series of concentrations of the test compounds (2,4-DTBP, BHT) and a standard antioxidant (e.g., Ascorbic acid) are prepared in methanol.
-
Reaction: A specific volume of the DPPH solution (e.g., 2 mL) is mixed with a specific volume of each concentration of the test solution (e.g., 1 mL).
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity.[3]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: A series of concentrations of the test compounds (2,4-DTBP, BHT) and a standard antioxidant (e.g., Trolox) are prepared.
-
Reaction: A small volume of the test sample (e.g., 10 µL) is added to a larger volume of the ABTS working solution (e.g., 1.0 mL).
-
Incubation: The mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.
Antioxidant Signaling Pathway
The fundamental mechanism of action for phenolic antioxidants like 2,4-DTBP and BHT involves the donation of a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.
References
- 1. thaiscience.info [thaiscience.info]
- 2. search.tci-thailand.org [search.tci-thailand.org]
- 3. benchchem.com [benchchem.com]
- 4. consensus.app [consensus.app]
- 5. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
2,4-Bis(1-phenylethyl)phenol versus other phenolic antioxidants: a comparative study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 2,4-Bis(1-phenylethyl)phenol against other widely used phenolic antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. The information presented is curated from scientific literature to facilitate objective evaluation and support further research and development.
Executive Summary
Phenolic compounds are a cornerstone of antioxidant research, playing a crucial role in mitigating oxidative stress. This compound, a styrenated phenol, is recognized for its antioxidant potential, largely attributed to the steric hindrance provided by its bulky phenylethyl groups, which enhances the stability of the resulting phenoxyl radical after hydrogen donation. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes available data for other prominent phenolic antioxidants to provide a robust comparative context.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of phenolic compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant potency.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | Notes |
| This compound | Data not available | Data not available | Antioxidant activity is attributed to its sterically hindered phenolic structure, characteristic of styrenated phenols.[1][2] |
| Butylated Hydroxytoluene (BHT) | ~7.93 - 25.95 µg/mL | Data varies | A common synthetic antioxidant used as a benchmark. |
| Butylated Hydroxyanisole (BHA) | ~10.10 µg/mL | ~5.07 µg/mL | Another widely used synthetic antioxidant. |
| Trolox | ~3.77 - 7.06 µg/mL | ~2.34 - 2.93 µg/mL | A water-soluble analog of vitamin E, often used as a standard.[1] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Mechanism of Antioxidant Action
Phenolic antioxidants primarily function as free radical scavengers through a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.
Figure 1: General mechanism of free radical scavenging by phenolic antioxidants.
For styrenated phenols like this compound, the bulky styryl groups provide steric hindrance, which further stabilizes the phenoxyl radical and enhances its antioxidant efficacy.[1]
Modulation of Cellular Antioxidant Pathways
Beyond direct radical scavenging, phenolic compounds can exert their antioxidant effects by modulating intracellular signaling pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. These genes encode for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which bolster the cell's defense against oxidative damage.
Figure 2: The Nrf2 antioxidant response pathway modulated by phenolic compounds.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Test compounds (this compound, BHT, BHA, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol or ethanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of the test and standard solutions to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent (methanol or ethanol) instead of the test solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Figure 3: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at approximately 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compounds
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds and a standard as described in the DPPH assay protocol.
-
Assay:
-
Add a small volume (e.g., 10 µL) of each concentration of the test and standard solutions to different wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the ABTS working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Conclusion
References
Validating an Analytical Method for 2,4-Bis(1-phenylethyl)phenol Using a Certified Reference Material: A Comparative Guide
Experimental Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The following diagram illustrates a typical workflow for validating an analytical method using a Certified Reference Material.
Comparison of Analytical Methods
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of phenolic compounds. The choice between them often depends on the analyte's volatility and thermal stability, as well as the desired sensitivity and sample throughput.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 275 nm.
-
CRM and Standard Preparation: A certified reference material of a suitable substituted phenol is used to prepare a stock solution in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution with the mobile phase.
-
Validation Parameters: The method is validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1]
Table 1: HPLC Method Performance Data (Representative Values)
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 98.5% |
| Precision (RSD%) | ≤ 2% | 1.2% |
| Specificity | No interference | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Method 2: Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like 2,4-Bis(1-phenylethyl)phenol, derivatization may be necessary to improve volatility and chromatographic performance.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically set at 250°C and 300°C, respectively.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analytes.
-
Derivatization: If necessary, the sample is derivatized with a silylating agent (e.g., BSTFA) to increase volatility.
-
CRM and Standard Preparation: Similar to the HPLC method, a CRM of a substituted phenol is used to prepare calibration standards.
-
Validation Parameters: The method is validated for the same parameters as the HPLC method.
Table 2: GC Method Performance Data (Representative Values)
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 99.2% |
| Precision (RSD%) | ≤ 5% | 2.5% |
| Specificity | No interference | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
Logical Relationships of Validation Parameters
The various parameters of analytical method validation are interconnected and collectively ensure the reliability of the method. The following diagram illustrates the logical relationships between these key parameters.
References
Unveiling the Structure-Activity Relationship of 2,4-Bis(1-phenylethyl)phenol and its Analogs in Cancer Cell Apoptosis
A comparative analysis of the pro-apoptotic potential of substituted bis(1-phenylethyl)phenol derivatives reveals key structural determinants for their anticancer activity. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in the exploration of this chemical scaffold for novel cancer therapeutics.
Comparative Analysis of Pro-Apoptotic Activity
Recent studies have highlighted the potential of 2,4-bis(1-phenylethyl)phenol and its analogs as inducers of apoptosis in various cancer cell lines. The core structure, characterized by a central phenol (B47542) ring with two 1-phenylethyl substituents, has been a focal point for structural modifications to enhance cytotoxic efficacy. The primary focus of these modifications has been the C4 position of the phenol ring, leading to the synthesis and evaluation of several analogs.
The pro-apoptotic activity of these compounds is primarily attributed to their ability to suppress key cell survival signaling pathways, notably the Src/AKT/STAT3 pathway. This inhibition disrupts downstream signaling cascades that promote cell proliferation and survival, ultimately leading to programmed cell death.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against a panel of human cancer cell lines. The data is compiled from various studies to provide a comparative overview of their cytotoxic potential.
| Compound | 4-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13) | Isopropyl | C6 glioma | 53.3 | [1] |
| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | Methyl | MDA-MB-231 | 44.9 | [2][3] |
| C6 glioma | 30-50 | [1] | ||
| HCT-15 | 30-50 | [1] | ||
| LoVo | 30-50 | [1] | ||
| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) | tert-Butyl | C6 glioma | 41.2 | [4][5] |
| MDA-MB-231 | 49.5 | [5] | ||
| LoVo | 43.7 | [5] | ||
| HCT-15 | 45.1 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 4-position of the phenol ring significantly influences the anticancer activity.
-
Analogs with smaller alkyl groups at the 4-position, such as methyl (KTH-13-Me) and tert-butyl (KTH-13-t-Bu), generally exhibit lower IC50 values, indicating higher potency compared to the isopropyl-substituted parent compound (KTH-13).[1][2][5]
-
The pro-apoptotic activity is observed across a range of cancer cell lines, including breast cancer (MDA-MB-231), glioma (C6), and colon cancer (HCT-15, LoVo), suggesting a broad spectrum of anticancer potential.[1][5]
Signaling Pathway and Mechanism of Action
The primary mechanism through which this compound analogs induce apoptosis is by targeting the Src/AKT/STAT3 signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and differentiation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.
The binding of growth factors to their receptors typically activates Src, a non-receptor tyrosine kinase. Activated Src then phosphorylates and activates downstream effectors, including the phosphatidylinositol 3-kinase (PI3K)/AKT and the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathways. Activated AKT and STAT3 translocate to the nucleus and regulate the transcription of genes involved in cell survival and proliferation.
The this compound analogs have been shown to inhibit the phosphorylation of Src, AKT, and STAT3, thereby downregulating this pro-survival signaling cascade.[5][6] This leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases-9 and -3, and ultimately, programmed cell death.
Caption: Inhibition of the Src/AKT/STAT3 signaling pathway by this compound analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the pro-apoptotic activity of this compound and its analogs.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for the desired time period (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Proteins
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Src, Src, p-AKT, AKT, p-STAT3, STAT3, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs, highlighting their potential as anticancer agents. Further research into a broader range of analogs and in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells [biomolther.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity [kjpp.net]
- 6. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes for 2,4-Bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2,4-Bis(1-phenylethyl)phenol, a valuable compound in various industrial and pharmaceutical applications. The focus is on providing a clear comparison of efficacy, supported by available experimental data and detailed protocols.
Introduction
This compound is a sterically hindered phenolic compound with applications as an antioxidant, UV stabilizer, and an intermediate in the synthesis of more complex molecules.[1] Its synthesis predominantly relies on the electrophilic substitution of phenol (B47542). The two main strategies explored in the literature are the Friedel-Crafts alkylation of phenol with styrene (B11656) and the alkylation of phenol with 1-phenylethyl halides. This guide will delve into the specifics of these routes, presenting a comparison of their reported efficiencies and procedural details.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often dictated by factors such as catalyst availability, desired product selectivity, and overall process efficiency. The most extensively documented and industrially significant method is the Friedel-Crafts alkylation of phenol with styrene, owing to the ready availability of the starting materials.
Data Presentation
The following table summarizes the quantitative data available for different catalytic systems in the Friedel-Crafts alkylation of phenol with styrene. It is important to note that the selectivity for this compound (a di-styrenated phenol or DSP) is a key performance indicator.
| Catalyst | Phenol:Styrene Molar Ratio | Temperature (°C) | Time (h) | Phenol Conversion (%) | Styrene Conversion (%) | Selectivity for DSP (%) | Reference |
| 15-SO₄²⁻/ZrO₂ | - | 100 | 6 | ~100 | ~100 | 52.1 | [2] |
| SO₄²⁻/TiO₂ | - | 100 | 1 | ~100 | ~100 | 66.1 | |
| Phosphoric Acid | 1:1.15 | 140-170 | 1 | - | >99 (implied) | High MSP selectivity | |
| Sulfuric Acid | 1:0.8 | 70-90 | 4 | - | >99 (implied) | 60-90 (goal for MSP) |
MSP: Mono-styrenated Phenol, DSP: Di-styrenated Phenol, TSP: Tri-styrenated Phenol
Experimental Protocols
Route 1: Friedel-Crafts Alkylation of Phenol with Styrene
This method is the most commonly employed for the synthesis of styrenated phenols, including this compound. The reaction proceeds via the acid-catalyzed generation of a carbocation from styrene, which then undergoes electrophilic aromatic substitution onto the phenol ring. The choice of acid catalyst significantly influences the product distribution.
**Protocol 1: Alkylation using a Solid Acid Catalyst (SO₄²⁻/ZrO₂) **
This protocol is adapted from the synthesis of styrenated phenols using a sulfated zirconia solid acid catalyst, which offers advantages in terms of catalyst recovery and reuse.
Materials:
-
Phenol
-
Styrene
-
SO₄²⁻/ZrO₂ catalyst (15 wt% of total reactants)
-
Toluene (B28343) (optional, as solvent)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
Procedure:
-
Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate.
-
Charge the flask with phenol and the SO₄²⁻/ZrO₂ catalyst. If using a solvent, add toluene at this stage.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100°C).
-
Slowly add styrene dropwise from the dropping funnel over a period to control the exothermic reaction.
-
Maintain the reaction mixture at the set temperature with continuous stirring for the specified duration (e.g., 6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and potentially reused.
-
Neutralize any remaining acidity in the filtrate with an aqueous solution of sodium carbonate.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product mixture.
-
The crude product can be purified by fractional distillation under vacuum to separate the different styrenated phenol isomers.
Protocol 2: Alkylation using a Brønsted Acid Catalyst (Phosphoric Acid)
Materials:
-
Phenol
-
Styrene
-
Phosphoric acid
-
Sodium carbonate solution (for neutralization)
Equipment:
-
Reaction flask equipped with a stirrer, thermometer, and dropping funnel
Procedure:
-
Charge the reaction flask with phenol and phosphoric acid.
-
Heat the mixture to the desired reaction temperature (e.g., 140°C).
-
Slowly add styrene dropwise. The reaction is exothermic, and the temperature may rise. Control the addition rate to maintain the desired temperature range (e.g., up to 170°C).
-
After the addition of styrene is complete, continue the reaction for a specified duration (e.g., 1 hour).
-
Cool the reaction mixture to a safe temperature (e.g., below 120°C).
-
Slowly add a sodium carbonate solution to neutralize the acid catalyst.
-
Unreacted volatile materials can be removed by distillation.
-
The resulting crude product can be purified by fractional distillation under vacuum.
Route 2: Alkylation of Phenol with 1-Phenylethyl Halide
This route represents a classic Friedel-Crafts alkylation approach.[1] It involves the reaction of phenol with a 1-phenylethyl halide, such as 1-phenylethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[1]
General Reaction Scheme: Phenol + 1-Phenylethyl Halide --(Lewis Acid)--> this compound
Detailed Experimental Protocol: A detailed and reproducible experimental protocol with specific quantitative data for the synthesis of this compound using this method is not extensively reported in the readily available scientific literature, precluding a direct and detailed procedural outline for comparison.
Mandatory Visualization
Caption: A comparison of the two primary synthetic routes for this compound.
Caption: A generalized experimental workflow for the Friedel-Crafts alkylation of phenol with styrene.
Conclusion
The synthesis of this compound is most prominently achieved through the Friedel-Crafts alkylation of phenol with styrene. This method offers versatility through the use of various acid catalysts, allowing for some control over the product distribution. Solid acid catalysts like sulfated zirconia or titania present a more environmentally friendly and reusable option compared to traditional Brønsted or Lewis acids.
While the alkylation of phenol with 1-phenylethyl halides is a theoretically viable and cited alternative, a lack of detailed, publicly available experimental data currently hinders a comprehensive, side-by-side comparison of its efficacy against the styrene-based route. For researchers and professionals in drug development and chemical synthesis, the choice of synthetic route will likely depend on the desired scale of production, the importance of catalyst reusability, and the required purity of the final product. Further research into the optimization of the 1-phenylethyl halide route could provide valuable alternative strategies for the synthesis of this important compound.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Bis(1-phenylethyl)phenol
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,4-Bis(1-phenylethyl)phenol is essential for quality control, stability studies, and various research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for the analysis of phenolic compounds. The choice between these methods depends on factors such as the analyte's physicochemical properties, the sample matrix's complexity, and the specific analytical requirements like sensitivity and selectivity.
This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound, supported by experimental data from studies on structurally similar compounds in the absence of a direct cross-validation study for this specific analyte.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the expected validation parameters for the analysis of this compound using HPLC and GC-MS, based on typical performance for phenolic compounds.[1][2][3][4]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 1.5 µg/mL | 5 - 15 ng/mL |
| Accuracy (% Recovery) | 97 - 104% | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for the analysis of this compound without the need for derivatization. A reversed-phase method is typically employed.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]
-
Mobile Phase: A gradient elution is often used to achieve good separation. For example, a gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) can be effective.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection: UV detection at a wavelength of approximately 275 nm, which is a common wavelength for phenolic compounds.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic performance, though direct analysis is also possible.[7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., RTX-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: An initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.[8]
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane (B109758) or hexane. If derivatization is required, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[7]
-
Quantification: An internal standard method is often used for accurate quantification. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Method Cross-Validation Workflow
Cross-validation of analytical methods is a critical process to ensure the reliability and comparability of data generated by different techniques. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are suitable techniques for the analysis of this compound. HPLC offers a simpler and more direct method of analysis without the need for derivatization, making it well-suited for routine quality control applications. On the other hand, GC-MS provides higher sensitivity and selectivity, which is advantageous for trace-level detection and in complex sample matrices. The choice of method should be guided by the specific analytical requirements of the study. A thorough cross-validation is recommended when transitioning between methods or to ensure the robustness and reliability of the analytical data.
References
- 1. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. agilent.com [agilent.com]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of 2,4-Bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo antioxidant activity of 2,4-Bis(1-phenylethyl)phenol. The available scientific data, primarily from studies on plant extracts containing this compound, is presented to offer insights into its antioxidant potential.
In Vitro Antioxidant Activity
The in vitro antioxidant activity of this compound is typically evaluated by its ability to scavenge synthetic free radicals. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the concentration of the compound required to inhibit 50% of the initial free radicals (IC50). A lower IC50 value indicates a higher antioxidant potency.
| Plant Extract Source | Assay | IC50 Value of Extract (µg/mL) | Citation |
| Euphorbia hirta (ethanolic extract) | DPPH | 95.1 ± 10 | [1][2] |
| Ruellia patula (methanolic extract) | DPPH | 146.45 | [3] |
| Ruellia patula (acetonic extract) | DPPH | 153.81 | [3] |
It is important to note that these IC50 values reflect the total antioxidant capacity of the plant extracts, which contain a mixture of phytochemicals, including this compound.[1][2][3]
In Vivo Antioxidant Activity
In vivo studies on plant extracts containing this compound suggest that it may contribute to the antioxidant defense system in biological organisms. These studies typically involve animal models where oxidative stress is induced, followed by treatment with the extract. The antioxidant effect is then assessed by measuring the levels of various biomarkers of oxidative stress.
Key biomarkers include:
-
Malondialdehyde (MDA): A marker of lipid peroxidation. A decrease in MDA levels suggests a reduction in oxidative damage to lipids.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): These are crucial antioxidant enzymes that play a key role in detoxifying reactive oxygen species (ROS). An increase in the activity of these enzymes generally indicates an enhanced antioxidant defense.
Studies on extracts from Xylopia aethiopica and Prosopis africana, which are reported to contain this compound, have demonstrated the potential to modulate these in vivo markers. For instance, administration of these extracts in animal models has been associated with a reduction in MDA levels and a positive modulation of antioxidant enzyme activities, suggesting a protective effect against oxidative stress.[4] However, quantitative data on the specific contribution of this compound to these effects is currently unavailable.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The test compound, this compound, is dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made. A standard antioxidant, such as ascorbic acid or Trolox, is also prepared in the same manner.[5][6][7]
-
Assay Procedure: An aliquot of the test compound solution at different concentrations is added to the DPPH solution in a 96-well plate or a cuvette. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6][7]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.[5][6][7]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[5][6][7]
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Preparation of Reagents: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. Stock solutions of the test compound and a standard antioxidant are prepared as in the DPPH assay.[8][9][10][11]
-
Assay Procedure: Different concentrations of the test compound are added to the diluted ABTS•+ solution. The mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[8][9][10][11]
-
Measurement: The absorbance is measured at 734 nm.[8][9][10][11]
-
Calculation: The percentage of inhibition and the IC50 value are calculated using a similar formula to the DPPH assay.[8][9][10][11]
Visualizations
Caption: Antioxidant action of this compound.
Caption: Workflow for DPPH/ABTS antioxidant assays.
References
- 1. abap.co.in [abap.co.in]
- 2. abap.co.in [abap.co.in]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Comparative Analysis of the Cytotoxic Effects of 2,4-Bis(1-phenylethyl)phenol and Its Analogs on Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 2,4-Bis(1-phenylethyl)phenol and its structurally related analogs on various cancer cell lines. The data presented is compiled from published research to offer an objective overview of their anti-cancer potential, supported by experimental data and detailed methodologies.
Introduction
This compound is a phenolic compound that has garnered interest for its potential therapeutic properties, including antioxidant and pro-apoptotic activities.[1] Its chemical structure features a phenol (B47542) ring substituted with two 1-phenylethyl groups.[1] This guide focuses on its cytotoxic effects on the MCF-7 breast cancer cell line and compares its activity with that of its methylated and tert-butylated analogs on other cancer cell lines, providing a broader context for its potential as an anti-cancer agent.
Data Presentation: Cytotoxicity of this compound and Its Analogs
The following table summarizes the cytotoxic activity of this compound and its derivatives, 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) and 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | MCF-7 | Human Breast Cancer | 41.6 (12.58 µg/mL) | [2] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | MDA-MB-231 | Human Breast Cancer | 44.9 | [3] |
| C6 glioma | Rat Glioma | ~30-50 | [3] | |
| HCT-15 | Human Colon Cancer | ~30-50 | [3] | |
| LoVo | Human Colon Cancer | ~30-50 | [3] | |
| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol | C6 glioma | Rat Glioma | 21.1 | [4] |
| MDA-MB-231 | Human Breast Cancer | ~20-40 | [4] | |
| LoVo | Human Colon Cancer | ~20-40 | [4] | |
| HCT-15 | Human Colon Cancer | ~20-40 | [4] |
Note: The IC50 value for this compound was converted from µg/mL to µM using its molecular weight of 302.41 g/mol .
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the table above.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compound (e.g., 1 to 300 µg/mL for this compound) and incubated for a specified period (e.g., 24 hours).[2]
-
MTT Addition: After incubation, the medium was removed, and MTT solution was added to each well. The plates were incubated to allow the MTT to be metabolized.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The cell viability was expressed as a percentage of the control (untreated cells).
Apoptosis Analysis
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis.
-
Cell Treatment: Cells were treated with the compound at its IC50 concentration for a specified time.
-
Staining: The treated cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Ethidium Bromide (EtBr) and Acridine Orange (AO) Staining: This fluorescence microscopy-based method is also used to visualize apoptotic cells.
-
Cell Staining: Treated cells were stained with a mixture of EtBr and AO.
-
Microscopy: The cells were observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed chromatin, and necrotic cells have a uniform orange-red fluorescence.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells were treated with the compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells were stained with a solution containing propidium iodide and RNase.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Mitochondrial Membrane Potential (MMP) Assay
The loss of mitochondrial membrane potential is an early event in apoptosis. This can be measured using fluorescent dyes like JC-10. In healthy cells, JC-10 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with decreased MMP, JC-10 remains in its monomeric form in the cytoplasm and fluoresces green.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Analysis
Caption: A generalized workflow for assessing the cytotoxic effects of phenolic compounds on cancer cell lines.
Proposed Signaling Pathway for Apoptosis Induction
Based on the studies of this compound and its analogs, a potential signaling pathway for apoptosis induction is proposed below. This pathway involves the activation of caspases and modulation of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[3][4]
Caption: A proposed signaling pathway for apoptosis induced by this compound and its analogs.
References
- 1. Buy this compound | 2769-94-0 [smolecule.com]
- 2. Comparative evaluation of the effects of bisphenol derivatives on oxidative stress parameters in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Antioxidant Effects of 2,4-Bis(1-phenylethyl)phenol with α-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The core of this evaluation lies in comparing the observed antioxidant activity of the combination to the expected additive effect of the individual compounds. A synergistic interaction is identified when the combined effect is greater than the sum of the individual effects[4]. Such synergy can be crucial in developing more potent antioxidant formulations for pharmaceutical and nutraceutical applications.
Hypothetical Quantitative Data on Synergistic Antioxidant Activity
The following table summarizes hypothetical data from DPPH and ABTS radical scavenging assays to illustrate how the synergistic effects of 2,4-Bis(1-phenylethyl)phenol and α-tocopherol could be presented. The Combination Index (CI) is used as a quantitative measure of the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism[4].
| Compound/Mixture | Concentration (µM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | Combination Index (CI) | Interaction |
| This compound | 50 | 45.2 ± 2.1 | 50.8 ± 2.5 | - | - |
| α-Tocopherol | 50 | 38.5 ± 1.8 | 42.1 ± 2.0 | - | - |
| Mixture 1 (1:1) | 50:50 | 75.6 ± 3.5 | 81.3 ± 4.1 | 0.85 | Synergistic |
| Mixture 2 (2:1) | 66.7:33.3 | 68.9 ± 3.1 | 74.5 ± 3.8 | 0.92 | Slightly Synergistic |
| Mixture 3 (1:2) | 33.3:66.7 | 62.4 ± 2.9 | 67.8 ± 3.3 | 1.05 | Additive/Slightly Antagonistic |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard assays for evaluating antioxidant activity[[“]][5][6].
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical[4][6].
Materials:
-
This compound
-
α-Tocopherol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and α-tocopherol in methanol.
-
Prepare serial dilutions of each compound individually and in various molar ratios (e.g., 1:1, 1:2, 2:1).
-
Prepare a 0.2 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the individual antioxidant solutions or the mixtures.
-
Add 100 µL of the 0.2 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+)[[“]][7].
Materials:
-
This compound
-
α-Tocopherol
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the individual compounds and their mixtures as described for the DPPH assay.
-
In a 96-well plate, add 20 µL of the individual antioxidant solutions or the mixtures.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity using the formula provided for the DPPH assay.
Visualizations
Experimental Workflow for Evaluating Antioxidant Synergy
Caption: Workflow for assessing the synergistic antioxidant effects.
Conceptual Diagram of Antioxidant Synergy
Caption: Conceptual representation of antioxidant interactions.
References
- 1. 2,4-bis(2-phenylpropan-2-yl)phenol|CAS 2772-45-4 [benchchem.com]
- 2. Unveiling synergistic antioxidant combinations for α-tocopherol in emulsions: A spectrophotometric-mathematical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
assessing the stability of 2,4-Bis(1-phenylethyl)phenol against other commercial antioxidants
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of pharmaceutical and materials science, the selection of a suitable antioxidant is paramount to ensure product integrity and longevity. This guide provides an objective comparison of the stability of 2,4-Bis(1-phenylethyl)phenol against other widely used commercial antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ). The following data and experimental protocols are compiled from various scientific sources to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Under Pressure: A Quantitative Look at Stability
The stability of an antioxidant is a critical measure of its effectiveness under various stress conditions, including elevated temperatures, oxidative environments, and exposure to light. While direct comparative studies including this compound are limited in publicly available literature, its structural features as a sterically hindered phenol (B47542) suggest robust stability.[1] The following table summarizes thermal stability data for common commercial antioxidants, providing a benchmark for performance.
| Antioxidant | Thermal Stability (Decomposition/Inactivation Temperature) | Key Findings |
| This compound | Data not available in comparative studies. Its high molecular weight (302.41 g/mol ) and sterically hindered phenolic structure suggest good thermal stability.[2][3] | Explored for use in pharmaceuticals and as a UV stabilizer, indicating inherent stability.[2] |
| Butylated Hydroxytoluene (BHT) | Effective up to 175°C with only 25-30% inactivation.[4] Degrades at 212°F (100°C).[5] | Exhibits higher thermal stability compared to BHA and EQ in some studies.[4][6] |
| Butylated Hydroxyanisole (BHA) | 70% inactivation at 150°C.[4] Degrades at 248°F (120°C).[5] | Shows lower thermal stability compared to BHT and TBHQ.[4][6] |
| Tert-butylhydroquinone (TBHQ) | Effective up to 175°C with only 25-30% inactivation.[4] Stable up to 320°F (160°C).[5] | Often considered to have superior protection in vegetable oils at high temperatures compared to BHA and BHT.[7] |
| Propyl Gallate (PG) | Stable up to 356°F (180°C).[5] | Stands out for its thermal stability among common synthetic antioxidants.[5] |
Unveiling the Mechanism: How Phenolic Antioxidants Combat Oxidation
Phenolic antioxidants, including this compound, primarily function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. This action terminates the chain reactions of oxidation that can degrade pharmaceutical and other organic materials. The bulky phenylethyl groups at the ortho and para positions of this compound provide steric hindrance, which enhances the stability of the resulting phenoxyl radical, a key factor for potent antioxidant activity.[1]
Figure 1. General mechanism of free radical scavenging by a phenolic antioxidant.
A Roadmap to Stability Assessment: Experimental Protocols
To ensure reliable and reproducible results when assessing antioxidant stability, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Thermal Stability Assessment
Objective: To determine the temperature at which an antioxidant begins to decompose or lose its efficacy.
Method: Thermogravimetric Analysis (TGA)
-
A small, precisely weighed sample of the antioxidant is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which a significant weight loss occurs is recorded as the decomposition temperature.
Method: Rancimat Test
This method is commonly used to assess the oxidative stability of fats and oils in the presence of an antioxidant after thermal stress.[4]
-
The antioxidant is subjected to a specific temperature (e.g., 100-200°C) for a set duration (e.g., 1 or 2 hours).[4]
-
The heat-treated antioxidant is then added to a fat or oil sample.
-
The sample is placed in a Rancimat apparatus, where it is heated while air is bubbled through it.
-
The apparatus measures the induction period, which is the time until the onset of rapid oxidation. A longer induction period indicates greater antioxidant effectiveness.
Oxidative Stability Assessment
Objective: To evaluate the ability of an antioxidant to inhibit oxidation.
Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [8]
-
A solution of the antioxidant is prepared in a suitable solvent (e.g., methanol).
-
This solution is mixed with a methanol (B129727) solution of DPPH, a stable free radical.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).
-
The decrease in absorbance, which corresponds to the scavenging of the DPPH radical, is used to calculate the antioxidant activity.
Photostability Assessment
Objective: To determine the susceptibility of an antioxidant to degradation upon exposure to light.
Method: ICH Q1B Guideline for Photostability Testing [9]
-
Samples of the antioxidant are exposed to a light source that mimics the UV and visible light spectrum of sunlight.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
A control sample is kept in the dark under the same temperature and humidity conditions.
-
After exposure, the samples are analyzed for any physical or chemical changes, such as discoloration or degradation, often using High-Performance Liquid Chromatography (HPLC).
Visualizing the Evaluation Process
The following workflow diagram illustrates the key steps in a comprehensive stability assessment of an antioxidant.
Figure 2. Experimental workflow for assessing antioxidant stability.
Conclusion
While this compound presents a promising profile as a stable antioxidant due to its chemical structure, a direct, comprehensive comparison with other commercial antioxidants based on uniform experimental data is not yet readily available. The provided data for BHT, BHA, and TBHQ offer a valuable baseline for stability expectations. For a definitive assessment, it is recommended that researchers conduct side-by-side stability studies using the standardized protocols outlined in this guide. This approach will ensure the selection of the most appropriate antioxidant to meet the specific stability requirements of their formulations.
References
- 1. 2,4-bis(2-phenylpropan-2-yl)phenol|CAS 2772-45-4 [benchchem.com]
- 2. Buy this compound | 2769-94-0 [smolecule.com]
- 3. GSRS [precision.fda.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Photostability and Oxidative Stability Studies – StabilityStudies.in [stabilitystudies.in]
A Comparative Analysis of the Biological Activity of 2,4-Bis(1-phenylethyl)phenol and Its Mono-substituted Counterparts
A detailed examination of the cytotoxic, antioxidant, and anti-inflammatory potential of 2,4-Bis(1-phenylethyl)phenol in comparison to 2-(1-phenylethyl)phenol (B1329670) and 4-(1-phenylethyl)phenol (B155313) reveals a landscape ripe for further investigation. While data on the bis-substituted compound and its analogues are emerging, a significant knowledge gap exists regarding the biological activities of its mono-substituted forms.
This guide provides a comparative overview of the known biological activities of this compound and its mono-substituted counterparts. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of substituted phenols. Due to a notable lack of direct comparative studies, this guide synthesizes available data for the bis-substituted phenol (B47542) and its analogues, while also highlighting the absence of experimental evidence for the mono-substituted compounds.
Cytotoxic Activity: A Focus on the Bis-Substituted Phenol
Current research has primarily focused on the cytotoxic effects of this compound, demonstrating its potential as an anti-cancer agent. In contrast, there is a conspicuous absence of publicly available data on the cytotoxic properties of 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol.
One study has reported the half-maximal inhibitory concentration (IC50) of this compound against the MCF-7 human breast cancer cell line.[1] This provides a quantitative measure of its potency in inhibiting cancer cell proliferation.
Table 1: Cytotoxicity Data for this compound
| Compound | Cell Line | IC50 Value | Experimental Assay |
| This compound | MCF-7 (Human Breast Cancer) | 12.58 µg/mL | MTT Assay |
Pro-Apoptotic Activity and Associated Signaling Pathways
While direct studies on the pro-apoptotic mechanisms of this compound are limited, research on structurally similar bis-substituted phenols provides valuable insights. A study on 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, a close analogue, has elucidated a potential signaling pathway involved in its pro-apoptotic effects in cancer cells. This compound was found to suppress the Src/AKT/STAT3 signaling cascade, a key pathway in cell survival and proliferation.[2][3][4] The inhibition of this pathway leads to the activation of caspases and ultimately, programmed cell death (apoptosis).
Based on this evidence, it is plausible that this compound may induce apoptosis through a similar mechanism. However, dedicated studies are required to confirm this hypothesis. No information regarding the modulation of signaling pathways by the mono-substituted phenols has been found.
References
comparative spectroscopic analysis of 2,4-Bis(1-phenylethyl)phenol isomers
A comprehensive comparative analysis of the spectroscopic properties of 2,4-Bis(1-phenylethyl)phenol and its isomers is crucial for researchers, scientists, and drug development professionals for unambiguous identification and characterization. This guide provides a detailed comparison of the available spectroscopic data for the 2,4-, 2,6-, and 3,5-isomers of Bis(1-phenylethyl)phenol, supported by experimental protocols and data visualizations.
Introduction
Bis(1-phenylethyl)phenols are a group of aromatic organic compounds with the chemical formula C₂₂H₂₂O.[1][2] The isomers are distinguished by the substitution pattern of the two 1-phenylethyl groups on the phenol (B47542) ring. These compounds are of interest in various fields due to their potential applications stemming from their phenolic structure. Accurate identification of each isomer is paramount and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for the 2,4-, 2,6-, and 3,5-isomers of Bis(1-phenylethyl)phenol. It is important to note that while data for the 2,4- and 2,6-isomers are available in spectral databases, experimental data for the 3,5-isomer is limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectral Data of Bis(1-phenylethyl)phenol Isomers
| Isomer | Available Data | Source |
| This compound | ¹³C NMR spectrum available | SpectraBase[3] |
| 2,6-Bis(1-phenylethyl)phenol | ¹³C NMR spectrum available | SpectraBase[4] |
| 3,5-Bis(1-phenylethyl)phenol | No experimental data found |
Note: Specific chemical shift values were not directly available in the search results and would require accessing the spectral databases directly.
Mass Spectrometry (MS)
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data of Bis(1-phenylethyl)phenol Isomers
| Isomer | Key Mass Fragments (m/z) | Source |
| This compound | 302 (M+), 287, 105 | NIST Mass Spectrometry Data Center[3] |
| 2,6-Bis(1-phenylethyl)phenol | Data available | SpectraBase[4] |
| 3,5-Bis(1-phenylethyl)phenol | No experimental data found |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectral Data of Bis(1-phenylethyl)phenol Isomers
| Isomer | Key Absorptions (cm⁻¹) | Source |
| This compound | Vapor Phase IR Spectrum available | SpectraBase[3] |
| 2,6-Bis(1-phenylethyl)phenol | No experimental data found | |
| 3,5-Bis(1-phenylethyl)phenol | No experimental data found |
Note: The characteristic IR absorptions for phenols include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretches around 3000-3100 cm⁻¹, and C=C aromatic ring stretches between 1500-1600 cm⁻¹.[5]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following are generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of phenolic compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.[6]
-
Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shift of the phenolic hydroxyl proton can vary (typically δ 4-8 ppm) and can be confirmed by a D₂O exchange experiment, where the OH peak disappears.[7][8]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[9]
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of phenolic compounds involves:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization, for instance, by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), may be necessary to increase the volatility and thermal stability of the phenolic compounds.[10]
-
GC Separation: Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5MS). The oven temperature is programmed to ramp up to ensure the separation of the isomers.[11]
-
MS Detection: The separated compounds are then introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.
Infrared (IR) Spectroscopy
The following outlines a standard procedure for obtaining an IR spectrum of a solid phenolic compound:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[12][13]
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place the solution in a liquid sample cell. A background spectrum of the solvent should be recorded and subtracted.
-
-
IR Spectrum Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. The characteristic absorption bands for the hydroxyl and aromatic functionalities are then identified.[5][14]
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the comparative spectroscopic analysis of the isomers.
Caption: Experimental workflow for comparative spectroscopic analysis.
Caption: Logical relationships in spectroscopic identification.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Phenol, 2,4-bis(1-phenylethyl)- [webbook.nist.gov]
- 3. This compound | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
Proper Disposal of 2,4-Bis(1-phenylethyl)phenol: A Guide for Laboratory Professionals
For immediate reference, 2,4-Bis(1-phenylethyl)phenol and materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2][3] Improper disposal can lead to environmental contamination and potential health risks. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given that this compound is classified as a skin and eye irritant and a potential skin sensitizer, the following PPE is mandatory.[2]
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Waste Segregation at the Source:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent pads, in a designated, leak-proof, and sealable container.[1] This container should be separate from other laboratory waste streams.
-
Liquid Waste: Unwanted solutions containing this compound should be collected in a shatter-proof, sealable bottle, clearly labeled as hazardous waste.[5] Do not mix with other solvent waste unless permitted by your institution's waste management plan.
-
Sharps: Any sharps (needles, scalpels) contaminated with this chemical should be placed in a designated sharps container that is puncture-resistant.
2. Container Labeling:
Proper labeling is critical for safe waste management.[6][7] All waste containers for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Irritant, Skin Sensitizer)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[9]
-
Ensure containers are tightly sealed to prevent leaks or spills.[6][10]
-
Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[11]
4. Arranging for Disposal:
-
Once the waste container is full (approximately 90% capacity), or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3]
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Response
In the event of a spill, take the following immediate actions:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.[12]
-
Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound will help ensure a safe laboratory environment and maintain compliance with hazardous waste regulations. Always consult your institution's specific waste management plan for any additional requirements.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. hpc-standards.com [hpc-standards.com]
- 3. hpc-standards.us [hpc-standards.us]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. fishersci.com [fishersci.com]
- 12. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling 2,4-Bis(1-phenylethyl)phenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,4-Bis(1-phenylethyl)phenol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2769-94-0
-
Molecular Formula: C22H22O
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
-
Potential Endocrine Disruptor: Identified as a potential endocrine disruptor.[5]
Personal Protective Equipment (PPE)
A conservative approach to PPE is mandated due to the lack of specific exposure limits for this compound.[5] The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield should be used when there is a splash hazard.[5] | Protects against eye irritation and chemical splashes.[5] |
| Hand Protection | Chemical-impermeable gloves such as Butyl rubber or Viton®. Double gloving is recommended. Gloves must be inspected prior to use.[5] | Prevents skin contact, irritation, and potential allergic reactions.[5] |
| Skin and Body Protection | Fire/flame resistant and impervious lab coat. A chemical-resistant apron and sleeves should be worn when handling larger quantities.[5] | Protects against skin contact and chemical splashes.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if dust/aerosols may be generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[5] | Protects against inhalation of potentially harmful vapors, dusts, or aerosols.[5] |
Occupational Exposure Limits (OELs)
As of November 2025, specific OELs for this compound have not been established. Therefore, it is prudent to reference the OELs for the parent compound, phenol (B47542), as a conservative guideline for minimizing exposure.[6]
| Organization | TWA (8-hour) | STEL (15-minute) | Skin Notation |
| OSHA (PEL) | 5 ppm (19 mg/m³)[6] | - | Yes[6] |
| ACGIH (TLV) | 5 ppm[4] | - | - |
| NIOSH (REL) | 5 ppm (19 mg/m³)[7] | 15.6 ppm (60 mg/m³) [15 minutes][7] | - |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk and environmental impact.
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and storage of this compound.
Caption: Workflow for receiving, storing, handling, and post-handling cleanup of this compound.
Precautions for Safe Handling
-
Avoid contact with skin and eyes.[6]
-
Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Obtain special instructions before use.[6]
Conditions for Safe Storage
-
Store in a cool place.[6]
-
Keep the container tightly closed in a dry and well-ventilated place.[6][8]
Disposal Plan
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this chemical in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams.[6]
-
Contaminated Materials: Pipette tips, centrifuge tubes, gloves, and other disposable materials contaminated with this phenol should be collected in a dedicated, sealed container lined with a plastic bag.[6]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[6]
-
Disposal Request: Arrange for pickup and disposal through a licensed hazardous waste disposal company. Do not dispose of these chemicals down the drain.[3][6]
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to be made unusable before disposal in a sanitary landfill.[5]
Experimental Protocol: Preparation of a Stabilized Polymer Solution
This protocol details the steps for incorporating this compound as an antioxidant into a polymer solution.
Objective: To prepare a 1% (w/v) polystyrene solution in toluene (B28343) containing 0.1% (w/w of polymer) this compound.
Materials:
-
Polystyrene pellets
-
Toluene (ACS grade)
-
This compound
Procedure:
-
Preparation of Polystyrene Solution:
-
In a certified chemical fume hood, weigh 1.0 g of polystyrene pellets and transfer to a 150 mL beaker.
-
Add 100 mL of toluene to the beaker.
-
Stir the mixture with a magnetic stirrer until the polystyrene is completely dissolved. This may take several hours.
-
-
Addition of this compound:
-
Weigh 1.0 mg (0.1% of the polymer weight) of this compound on an analytical balance.
-
Carefully add the weighed this compound to the polystyrene solution.
-
Continue stirring the solution for an additional 30 minutes to ensure the antioxidant is fully dissolved and homogenously mixed.
-
-
Storage:
-
Transfer the final solution to a labeled, airtight container.
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the preparation of a polymer solution stabilized with this compound.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 3. hpc-standards.com [hpc-standards.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. PHENOL | Occupational Safety and Health Administration [osha.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
